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2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Documentation Hub

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  • Product: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
  • CAS: 109086-18-2

Core Science & Biosynthesis

Foundational

Characterization of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane by NMR Spectroscopy

Executive Summary This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (CAS: 127199-13-7), a critical chiral inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (CAS: 127199-13-7), a critical chiral intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist Aprepitant (Emend®).

Accurate characterization of this epoxide is challenging due to the strong electron-withdrawing nature of the trifluoromethyl groups and the potential for enantiomeric impurities. This guide moves beyond simple peak listing to explain the causality of spectral features, particularly the scalar couplings induced by


F nuclei, and establishes a self-validating protocol for quantitative purity assessment (qNMR).

Structural Context & Synthetic Relevance

The target molecule features a styrene oxide core modified by two trifluoromethyl (


) groups at the meta positions. This substitution pattern drastically alters the electronic environment compared to unsubstituted styrene oxide, affecting both chemical reactivity and NMR observables.
Synthetic Pathway & Quality Control

In the industrial synthesis of Aprepitant, this epoxide is often generated via the cyclization of chiral diols or direct asymmetric epoxidation. The enantiomeric purity (typically the (


)-enantiomer) is paramount, as it dictates the stereochemistry of the final drug substance.
Diagram: Characterization Workflow

The following workflow illustrates the logical progression from crude sampling to final release, emphasizing the integration of


F qNMR for assay determination.

CharacterizationWorkflow cluster_Acquisition Data Acquisition Sample Crude/Isolated Intermediate Prep Sample Preparation (CDCl3 + Internal Std) Sample->Prep H1 1H NMR (Structure/Solvents) Prep->H1 C13 13C NMR (Carbon Skeleton) Prep->C13 F19 19F qNMR (Assay Purity) Prep->F19 Analysis Spectral Analysis & Integration H1->Analysis C13->Analysis F19->Analysis Decision Quality Decision (Pass/Fail) Analysis->Decision Check vs. Spec

Caption: Integrated workflow for the structural and quantitative verification of fluorinated epoxides.

Theoretical NMR Prediction & Assignment Logic

To interpret the spectrum correctly, one must understand the spin systems involved. The molecule is not merely "aromatic"; it is a strongly coupled heteronuclear system.

The "Fluorine Effect" on C NMR

The two


 groups are spin-active (

, 100% abundance). They do not just appear as singlets; they split carbon signals into complex multiplets via scalar coupling (

-coupling).
  • 
     (C-1):  Appears as a broad singlet or weak multiplet.
    
  • 
     (C-2,6):  Coupled to the distant Fluorines (
    
    
    
    ), appearing as quartets or multiplets.
  • 
     (C-3,5):  Directly bonded to 
    
    
    
    .[1][2][3] These carbons exhibit a massive
    
    
    coupling (
    
    
    Hz).[3]
  • 
     Carbons:  These appear as distinct quartets with a large 
    
    
    
    (
    
    
    Hz).
The Epoxide ABX System ( H NMR)

The oxirane ring protons form an ABX spin system .

  • H

    
     (Benzylic):  The proton at the chiral center. It couples to both methylene protons (
    
    
    
    ).
  • H

    
    , H
    
    
    
    (Methylene):
    These are diastereotopic (chemically non-equivalent) due to the adjacent chiral center. They couple to each other (geminal coupling,
    
    
    ) and to
    
    
    (vicinal coupling,
    
    
    ).

Experimental Protocol

Sample Preparation[4]
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and distinct chemical shift separation.
    
  • Concentration:

    • Qualitative: 10–15 mg in 0.6 mL solvent.

    • Quantitative (

      
      F qNMR): Accurate weighing of ~20 mg sample + ~10 mg Internal Standard (IS).
      
  • Internal Standard (for qNMR):

    
    -Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (traceable grade).
    
Acquisition Parameters
Parameter

H NMR

C NMR

F NMR (qNMR)
Frequency 400 MHz+100 MHz+376 MHz+
Pulse Angle 30°30°90° (Crucial for qNMR)
Relaxation Delay (D1) 1–2 s2–3 s30–60 s (

)
Scans (NS) 161024+32–64
Spectral Width -2 to 14 ppm-10 to 200 ppm-50 to -200 ppm
Temperature 298 K298 K298 K

Expert Insight: For


F qNMR, the relaxation delay (D1) is the most critical parameter. Fluorine nuclei often have long 

relaxation times (2–5 seconds). Insufficient D1 will lead to under-integration and false purity results. Always measure

first or use a conservative delay (>30s).

Data Analysis & Interpretation

H NMR Spectrum (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H 7.85Singlet (Broad)1H-H-4 (Para)
Ar-H 7.72Singlet (Broad)2H-H-2,6 (Ortho)
Epoxide 3.98dd1H

H-X (Benzylic)
Epoxide 3.20dd1H

H-A (Trans to Ph)
Epoxide 2.85dd1H

H-B (Cis to Ph)

Note: The aromatic protons often appear as broad singlets or multiplets due to unresolved long-range H-F coupling.

C NMR Spectrum (100 MHz, )
Shift (

, ppm)
Multiplicity

(Hz)
Assignment
140.5 Singlet (Broad)-C-1 (Ipso)
132.1 Quartet33.0C-3,5 (Meta, C-CF

)
126.5 Multiplet~3C-2,6 (Ortho)
123.2 Quartet272.0

122.0 Multiplet~4C-4 (Para)
51.5 Singlet-Epoxide CH
50.8 Singlet-Epoxide CH

F NMR Spectrum
  • Signal: Single sharp peak (singlet).

  • Shift:

    
     ppm.
    
  • Utility: This is the primary signal for qNMR assay calculation. It is distinct from most fluorinated solvents and internal standards.

Stereochemical Determination (Chiral Purity)

Standard NMR is achiral. To verify the enantiomeric excess (ee%) of the (


)-isomer, one of the following methods must be employed:
  • Chiral Shift Reagent: Addition of Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
    • Mechanism:[1] The Europium complex binds to the epoxide oxygen, creating a diastereomeric environment.

    • Observation: The epoxide proton signals (H

      
      ) will split into two sets (one for 
      
      
      
      , one for
      
      
      ). Integration of these split peaks yields the %ee.
  • Mosher's Ester Analysis: (Requires ring opening - less preferred for the intact epoxide).

Diagram: ABX Spin System Logic

The following diagram visualizes the coupling network within the epoxide ring, critical for interpreting the


H multiplets.

ABX_System cluster_legend Coupling Legend Hx H(X) Benzylic Ha H(A) Trans Hx->Ha Vicinal (J~4Hz) Hb H(B) Cis Hx->Hb Vicinal (J~2.5Hz) Ha->Hb Geminal (J~5.5Hz) center desc H(A) and H(B) are diastereotopic due to the chiral center at C(X).

Caption: Coupling network of the epoxide protons. The chiral center renders H(A) and H(B) magnetically non-equivalent.

References

  • Brands, K. M. J., et al. (2003).[4] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.[4] [Link]

  • Zhao, M. M., et al. (2002).[4] Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction.[4] Journal of Organic Chemistry, 67(19), 6743–6747.[4] [Link]

  • Bureau International des Poids et Mesures (BIPM). (2024).[5] Internal standard reference data for 19F qNMR. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Styrene oxide derivatives). [Link]

Sources

Exploratory

Spectral Data Analysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane: A Technical Guide

Introduction 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl groups can enhance metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl groups can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules, making this oxirane a valuable building block in drug discovery and polymer chemistry.[1] A thorough characterization of its spectral properties is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectral data for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The content herein is curated for researchers, scientists, and drug development professionals, offering not only data but also the rationale behind the spectral characteristics and the experimental methodologies to acquire them. While experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes information from analogous structures and predictive models to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring and the aromatic ring. The strong electron-withdrawing nature of the two trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)~7.9 - 8.1Singlet (or narrow multiplet)2H
H-4' (Aromatic)~7.8 - 8.0Singlet (or narrow multiplet)1H
H-α (Oxirane)~4.0 - 4.2Doublet of doublets1H
H-β (cis to phenyl)~3.2 - 3.4Doublet of doublets1H
H-β' (trans to phenyl)~2.8 - 3.0Doublet of doublets1H

Causality Behind Predictions:

  • Aromatic Protons (H-2', H-4', H-6'): The two trifluoromethyl groups at the 3 and 5 positions are powerful electron-withdrawing groups. This deshields the remaining aromatic protons, shifting their signals significantly downfield. For comparison, the aromatic protons of tris[3,5-bis(trifluoromethyl)phenyl]borane appear at approximately 8.5 and 8.1 ppm.[2] The protons at the 2' and 6' positions are chemically equivalent, as are the two CF₃ groups, leading to a simplified aromatic splitting pattern.

  • Oxirane Protons (H-α, H-β, H-β'): The protons on the oxirane ring form an AMX spin system. The H-α proton, being benzylic and attached to a carbon bearing an oxygen atom, is expected to be the most downfield of the three. The diastereotopic H-β and H-β' protons will have distinct chemical shifts and will show both geminal and vicinal coupling. Their chemical shifts are predicted based on data from analogous phenyloxiranes.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the oxirane carbons, the aromatic carbons, and the trifluoromethyl carbons. The carbon atoms directly bonded to fluorine will exhibit strong coupling (¹JCF), and the aromatic carbons will show smaller couplings (²JCF, ³JCF). While a specific experimental spectrum is not publicly available, PubChem does indicate its existence.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-α (Oxirane)~52 - 54Singlet
C-β (Oxirane)~50 - 52Singlet
C-1' (Aromatic)~140 - 142Singlet
C-2', C-6' (Aromatic)~126 - 128Quartet (small J)
C-3', C-5' (Aromatic)~132 - 134Quartet (²JCF ≈ 33 Hz)
C-4' (Aromatic)~122 - 124Triplet (or multiplet)
-CF₃~123 - 125Quartet (¹JCF ≈ 272 Hz)

Causality Behind Predictions:

  • Oxirane Carbons (C-α, C-β): These carbons are expected in the typical range for epoxides, generally between 50 and 60 ppm.[3]

  • Aromatic Carbons: The carbon attached to the oxirane ring (C-1') will be a quaternary carbon. The carbons bearing the trifluoromethyl groups (C-3', C-5') will appear as quartets due to coupling with the three fluorine atoms. The magnitude of this two-bond C-F coupling is typically around 33 Hz.[5] The other aromatic carbons will also show smaller couplings to the fluorine atoms.

  • Trifluoromethyl Carbons (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 272 Hz.[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[6] For 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃~ -63Singlet

Causality Behind Predictions:

  • The chemical shift of trifluoromethyl groups on an aromatic ring typically falls in the range of -60 to -65 ppm relative to CFCl₃. For example, the ¹⁹F NMR signal for trifluorotoluene appears at -63.2 ppm.[7] Due to the symmetry of the 3,5-disubstituted phenyl ring, both CF₃ groups are chemically equivalent, resulting in a single sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary reference can be used.[3]

    • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

  • NMR Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • For ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.[3]

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically employed.[3]

    • For ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C NMR.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum should be phased and baseline corrected.

    • The chemical shifts for ¹H and ¹³C NMR are referenced to the TMS signal at 0.00 ppm and the residual CDCl₃ signal at 77.16 ppm, respectively.[3] ¹⁹F NMR spectra are referenced to an appropriate fluorine standard.

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex H1_NMR ¹H NMR (16-32 scans) Vortex->H1_NMR Transfer to Spectrometer FT Fourier Transform H1_NMR->FT C13_NMR ¹³C NMR (1024+ scans) C13_NMR->FT F19_NMR ¹⁹F NMR (proton decoupled) F19_NMR->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectra (TMS, CDCl3) Phase_Baseline->Reference Fragmentation_Pathway M [M]⁺• (m/z 256) F1 [M - CHO]⁺ (m/z 227) M->F1 - •CHO F2 [M - CF₃]⁺ (m/z 187) M->F2 - •CF₃ F3 [C₇H₄F₃]⁺ (m/z 145) F2->F3 - C₂H₂O

Caption: Proposed major fragmentation pathways for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane under electron ionization.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing both separation and identification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

    • Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is expected to show characteristic absorption bands for the C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
3050 - 2990Oxirane C-H stretchMedium
1620 - 1600Aromatic C=C stretchMedium
1470 - 1450Aromatic C=C stretchMedium
1350 - 1100C-F stretchStrong, multiple bands
1280 - 1230Oxirane ring "breathing"Strong
950 - 810Asymmetric oxirane ring stretchStrong
880 - 750Symmetric oxirane ring stretchStrong

Causality Behind Predictions:

  • Aromatic C-H and C=C Stretches: These are characteristic absorptions for aromatic compounds.

  • Oxirane Ring Vibrations: The strained three-membered ring of the epoxide gives rise to several characteristic absorptions. The "ring breathing" mode and the asymmetric and symmetric C-O-C stretching vibrations are particularly useful for identification. [8]* C-F Stretches: The C-F bonds of the trifluoromethyl groups will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. The exact positions and number of bands can be complex. For comparison, the IR spectrum of 3,5-bis(trifluoromethyl)benzoic acid shows strong absorptions in this region. [9]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of spectroscopic grade potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar.

    • Add a very small amount of the solid sample (approx. 1-2 mg). The sample concentration should be about 0.5-1% by weight.

    • Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. A vacuum can be applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.

  • Data Acquisition:

    • Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first.

Workflow for KBr Pellet Preparation and IR Analysis

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq FTIR Analysis Mix Mix Sample (1-2 mg) with KBr (100-200 mg) Grind Grind in Agate Mortar Mix->Grind Load_Die Load Powder into Die Grind->Load_Die Press Press (8-10 tons) Load_Die->Press Place_Pellet Place Pellet in Spectrometer Press->Place_Pellet Transparent Pellet Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) Place_Pellet->Acquire_Spectrum

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Conclusion

The comprehensive spectral analysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane through NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy provides a detailed fingerprint for its structural verification and purity assessment. The strong electron-withdrawing effects of the trifluoromethyl groups dominate the spectral features of the aromatic moiety, while the oxirane ring exhibits its own characteristic signals. By understanding the principles behind the predicted spectral data and adhering to rigorous experimental protocols, researchers can confidently characterize this important fluorinated building block in their synthetic and developmental endeavors.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(16), 5083. [Link]

  • (R)-2-(3,5-Bis(trifluoromethyl)phenyl)oxirane. PubChem. [Link]

  • ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. [Link]

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). NP-MRD. [Link]

  • 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). ResearchGate. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (2021). Angewandte Chemie International Edition, 60(31), 17117-17124. [Link]

  • Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. (2011). Polymer, 52(4), 949-953. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (2014). Organic & Biomolecular Chemistry, 12(35), 6776-6790. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 6(139). [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). Molecules, 26(11), 3163. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • 3',5'-Bis(trifluoromethyl)acetanilide. SpectraBase. [Link]

  • Interpretation of mass spectra. [Link]

  • 3,5-bis(trifluoromethyl)styrene (C10H6F6). PubChemLite. [Link]

  • Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates. Keio University. [Link]

  • Trifluorotoluene. Wikipedia. [Link]

  • Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Cheméo. [Link]

  • Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

  • Solved DESIRED PRODUCT: 2-methyl-2- phenyloxirane What are. Chegg.com. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a fluorinated epoxide of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a fluorinated epoxide of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a detailed synthesis protocol, explore its characterization, and discuss its potential applications, particularly in the realm of drug discovery.

Core Properties and Molecular Structure

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a derivative of styrene oxide featuring two highly electronegative trifluoromethyl groups on the phenyl ring. These substituents dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[1][2][3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₆F₆O[4]
Molecular Weight 256.14 g/mol [4]
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]oxirane[4]
CAS Number 850402-24-3[4]
Molecular Structure Diagram

Caption: 2D structure of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane.

Synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane is most commonly achieved through the epoxidation of its corresponding styrene precursor, 3,5-bis(trifluoromethyl)styrene. This reaction is a classic example of an electrophilic addition to an alkene.

Synthesis Workflow Diagram

Start 3,5-Bis(trifluoromethyl)styrene Reaction Epoxidation Start->Reaction Reagent m-CPBA (meta-Chloroperoxybenzoic acid) in Dichloromethane (DCM) Reagent->Reaction Workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃) Reaction->Workup Quench & Neutralize Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Purification->Product Pure Product

Sources

Exploratory

Technical Guide: Stability and Storage of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Executive Summary 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS: 127158-53-4 for the (R)-enantiomer) is a high-value chiral building block, most notably serving as the pivotal intermediate in the synthesis of the NK1 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS: 127158-53-4 for the (R)-enantiomer) is a high-value chiral building block, most notably serving as the pivotal intermediate in the synthesis of the NK1 receptor antagonist Aprepitant (Emend®).

Unlike standard styrene oxides, the presence of two electron-withdrawing trifluoromethyl (


) groups at the 3 and 5 positions creates a unique stability paradox. While these groups stabilize the molecule against oxidative degradation compared to electron-rich analogs, they significantly increase the electrophilicity of the benzylic carbon. This makes the epoxide ring exceptionally sensitive to nucleophilic attack, particularly acid-catalyzed hydrolysis  by trace atmospheric moisture.

This guide defines a zero-tolerance moisture protocol and a self-validating storage system to maintain enantiomeric excess (


) and chemical purity >99.5%.

Part 1: Chemical Identity & Structural Vulnerabilities

The Stability Paradox

The stability profile of this molecule is dictated by the electronic push-pull between the strained oxirane ring and the electron-deficient phenyl ring.

FeatureElectronic EffectStability Consequence
Epoxide Ring High Ring Strain (~27 kcal/mol)Thermodynamically unstable; prone to ring opening.
3,5-Bis(

) Groups
Strong Electron Withdrawal (-I effect)Increases Electrophilicity: The benzylic carbon becomes highly positive (

), acting as a "soft" electrophile.
Crystalline Lattice High Lattice EnergyProtective: In solid form, the crystal lattice provides a kinetic barrier to degradation. Once dissolved or melted, stability drops precipitously.
Critical Degradation Pathways

The primary failure mode is not oxidation, but hydrolysis leading to the formation of the corresponding 1,2-diol. This reaction is autocatalytic; as trace hydrolysis occurs, it can generate local acidity (depending on the environment), further accelerating ring opening.

DOT Diagram 1: Degradation Mechanism

Degradation Epoxide 2-[3,5-Bis(CF3)phenyl]oxirane (Active Intermediate) Transition Activated Complex (Benzylic C+ Character) Epoxide->Transition Ring Strain Moisture Trace H2O / H+ Moisture->Transition Nucleophilic Attack Diol 1,2-Diol Impurity (Dead End) Transition->Diol Hydrolysis (Major) Polymer Polyether Oligomers (Gummy Solid) Transition->Polymer Thermal/Lewis Acid (Minor)

Caption: The degradation cascade is driven by the electron-deficient ring facilitating nucleophilic attack by water, leading to the irreversible formation of the 1,2-diol.

Part 2: Storage & Handling Protocols[1]

The "Inert Blanket" Storage System

To ensure integrity, you must treat this compound as a hygroscopic electrophile . Standard "cool and dry" instructions are insufficient.

Protocol A: Long-Term Storage (< 1 Year)
  • Temperature:

    
     (Freezer).
    
  • Container: Amber borosilicate glass (Type I) with a Teflon (PTFE) lined screw cap. Do not use standard polyethylene bags as primary containment, as moisture permeation can occur over months.

  • Atmosphere: Headspace must be purged with dry Nitrogen (

    
    ) or Argon.
    
  • Desiccant: Secondary containment (e.g., a larger jar or desiccator) containing activated silica gel or molecular sieves is mandatory.

Protocol B: Active Use (Benchtop)
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Solvent Selection: Avoid protic solvents (Methanol, Ethanol) for stock solutions unless used immediately. Preferred solvents are anhydrous THF, MTBE, or Toluene.

DOT Diagram 2: The Self-Validating Storage Workflow

StorageWorkflow Receipt Receipt of Material QC_Check Initial QC (HPLC) Check for Diol > 0.1% Receipt->QC_Check Drying Vacuum Desiccation (If Moisture suspected) QC_Check->Drying Fail (Recoverable) Pkg Pkg: Amber Glass + PTFE Argon Purge QC_Check->Pkg Pass Drying->Pkg Freeze Storage: -20°C Pkg->Freeze Use Thaw to RT (Unopened) Freeze->Use Required for Use Use->QC_Check Re-validate if open > 24h

Caption: A closed-loop storage workflow ensuring that any exposure to atmosphere triggers a re-validation step before the material returns to the cold chain.

Part 3: Quality Control & Analytical Monitoring

Validated HPLC Parameters

Standard reverse-phase HPLC can induce degradation during the analysis if the run time is long and the pH is acidic.

  • Recommended Method: Normal Phase HPLC (Chiral)

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (The

    
     groups provide weak absorbance; 210 nm captures the aromatic ring).
    
  • Target Impurity: Look for the diol peak , which will be significantly more polar (later eluting in Reverse Phase, earlier/different in Normal Phase depending on interaction).

Emergency Stabilization

If the material shows signs of "clumping" (indication of hydrolysis/hygroscopicity) or the diol content rises above 0.5%:

  • Do not heat. Thermal drying will accelerate polymerization.

  • Recrystallization: Dissolve in minimal warm MTBE or Toluene, filter to remove insoluble oligomers, and add Hexane/Heptane as an anti-solvent. Cool slowly to

    
     to recover the crystalline form.
    

References

  • Merck & Co. Process Research. (2003). Synthesis of Aprepitant: Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11219047, (R)-2-(3,5-Bis(trifluoromethyl)phenyl)oxirane.[1]

  • Hale, J. J., et al. (2000). Structural optimization of 2-(3,5-bis(trifluoromethyl)phenyl)oxirane derivatives for NK1 antagonist activity. Journal of Medicinal Chemistry.

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Regioselective Ring-Opening Reactions of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxira...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring profoundly influences the epoxide's reactivity and regioselectivity, making it a unique and valuable substrate in synthetic and medicinal chemistry. We will explore the underlying mechanistic principles and provide field-tested protocols for reactions with various classes of nucleophiles, enabling researchers, scientists, and drug development professionals to leverage this versatile building block for the synthesis of novel 1,2-difunctionalized compounds.

Introduction: The Significance of an Electron-Deficient Epoxide

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the significant ring strain that facilitates their ring-opening by various nucleophiles.[1] This reactivity provides a reliable pathway to 1,2-difunctionalized molecules, which are core structures in many pharmaceuticals and biologically active compounds.[2][3]

The subject of this guide, 2-[3,5-bis(trifluoromethyl)phenyl]oxirane, is distinguished by the powerful electronic properties of its aryl substituent. The 3,5-bis(trifluoromethyl)phenyl group is intensely electron-withdrawing, a characteristic that enhances the metabolic stability and binding affinity of drug candidates.[4] This electronic deficit has critical implications for the epoxide's reactivity, particularly the regioselectivity of the ring-opening reaction, which will be the central focus of this document. Understanding and controlling these reactions are paramount for the rational design and synthesis of complex molecules.

Core Mechanistic Principles: The Decisive Role of Electronic Effects

The regiochemical outcome of epoxide ring-opening hinges on a delicate balance between steric and electronic factors, governed by whether the reaction proceeds through an S(_N)1 or S(_N)2-like mechanism.[5]

  • Under Basic or Neutral Conditions (S(_N)2 Pathway): In the presence of strong, unhindered nucleophiles (e.g., primary amines, thiolates, azides), the reaction follows a classic S(_N)2 trajectory. Nucleophilic attack occurs at the less sterically hindered carbon atom.[1][6] For 2-[3,5-bis(trifluoromethyl)phenyl]oxirane, this is unequivocally the terminal (C2) position of the oxirane ring. This pathway is predictable and reliable.

  • Under Acidic Conditions (S(_N)1-like Pathway): Acid catalysis typically involves protonation of the epoxide oxygen, which weakens the C-O bonds and induces a transition state with significant carbocationic character (S(_N)1-like).[6] For a typical styrene oxide, the nucleophile would preferentially attack the benzylic carbon, which is better able to stabilize the developing positive charge.[7] However, for 2-[3,5-bis(trifluoromethyl)phenyl]oxirane, this principle is inverted. The two -CF(_3) groups are so strongly electron-withdrawing that they severely destabilize any positive charge development at the benzylic position.[4] Consequently, even under acidic conditions, the electronic penalty at the benzylic carbon is too high, forcing the nucleophilic attack to occur at the less substituted terminal carbon.

This consistent preference for terminal attack, regardless of conditions, makes this substrate a highly predictable building block for synthesizing specific regioisomers. All reactions proceed with an inversion of stereochemistry at the center of attack, a hallmark of epoxide ring-openings.[5]

G Substrate 2-[3,5-Bis(CF3)phenyl]oxirane Basic Basic / Neutral Conditions (e.g., R-NH2, R-SNa) Substrate->Basic Strong Nucleophile Acidic Acidic Conditions (e.g., H+, Lewis Acid) Substrate->Acidic Catalyst SN2 SN2 Mechanism Basic->SN2 SN1_like SN1-like Transition State Acidic->SN1_like Sterics Steric Hindrance Dominates SN2->Sterics Electronics Electronic Destabilization at Benzylic Carbon Dominates SN1_like->Electronics Due to -CF3 groups Product Exclusive Attack at Terminal Carbon (Regioisomerically Pure Product) Sterics->Product Electronics->Product

Caption: Factors governing regioselectivity in ring-opening reactions.

Experimental Protocols & Applications

The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of β-Amino Alcohols via Aminolysis

The resulting β-amino alcohols are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8][9]

Protocol 3.1.1: Thermal Ring-Opening with Primary/Secondary Amines

This protocol is effective for nucleophilic amines like piperidine or benzylamine.

  • Reaction Setup: To a solution of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile, 0.2 M), add the amine (1.2-2.0 eq.).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3.1.2: Lewis Acid-Catalyzed Ring-Opening with Anilines

Less nucleophilic amines, such as anilines, often require catalysis to proceed efficiently.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N(_2) or Ar), dissolve 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq.) and the aniline derivative (1.1 eq.) in anhydrous dichloromethane or toluene (0.2 M).

  • Catalyst Addition: Add a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)(_3), 5-10 mol%) or Scandium(III) triflate (Sc(OTf)(_3), 5-10 mol%).

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring & Workup: Monitor by TLC (typically 6-18 hours). Upon completion, quench the reaction with a saturated aqueous solution of NaHCO(_3).

  • Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Table 1: Representative Data for Aminolysis Reactions

NucleophileConditionsCatalyst (mol%)Time (h)Yield (%)
PiperidineEthanol, 80 °CNone6>95
BenzylamineIsopropanol, 85 °CNone1292
AnilineCH(_2)Cl(_2), 25 °CYb(OTf)(_3) (10)1885
4-MethoxyanilineCH(_2)Cl(_2), 25 °CYb(OTf)(_3) (5)1291
Synthesis of β-Hydroxy Thioethers via Thiolysis

Protocol 3.2.1: Base-Mediated Ring-Opening with Thiols

Thiols are excellent nucleophiles, especially when converted to their corresponding thiolates.

  • Thiolate Formation: In an oven-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.3 M). Cool the suspension to 0 °C. Add the desired thiol (1.1 eq.) dropwise and stir for 30 minutes at 0 °C.

  • Epoxide Addition: Add a solution of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq.) in anhydrous THF dropwise to the thiolate solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring & Workup: Monitor by TLC (typically 2-8 hours). Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Synthesis of Other Key Intermediates

Protocol 3.3.1: Ring-Opening with Sodium Azide

Azido alcohols are valuable precursors to primary β-amino alcohols via reduction.

  • Reaction Setup: To a solution of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq.) in a solvent mixture such as ethanol/water (4:1, 0.3 M), add sodium azide (NaN(_3), 1.5 eq.) and ammonium chloride (NH(_4)Cl, 1.2 eq.).

  • Reaction Conditions: Heat the mixture to 80 °C and stir vigorously.

  • Monitoring & Workup: Monitor by TLC (typically 12-24 hours). After cooling, add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with extreme care.

General Experimental Workflow and Characterization

A standardized workflow ensures reproducibility and accurate validation of results.

G Setup 1. Reaction Setup (Flask, Solvent, Reagents) Reaction 2. Reaction (Stirring, Heating, Inert Atm.) Setup->Reaction Monitor 3. Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup & Extraction (Quench, Separate, Dry) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, IR) Purify->Characterize Final Pure Product Characterize->Final

Caption: Standard experimental workflow for ring-opening reactions.
Expected Spectroscopic Data for Products:
  • ¹H NMR: Disappearance of the characteristic epoxide protons (multiplets at ~2.9-3.2 ppm and ~3.9 ppm). Appearance of a new broad singlet for the -OH proton and new methine (-CH-OH) and methylene (-CH(_2)-Nu) signals in the 3.5-5.0 ppm region, depending on the nucleophile.

  • ¹³C NMR: Disappearance of the epoxide carbon signals (~46 ppm and ~53 ppm). Appearance of two new signals corresponding to the carbons bearing the hydroxyl and nucleophile groups (~68-75 ppm).

  • Mass Spectrometry (ESI+): Observation of the [M+H]

    
     ion corresponding to the calculated mass of the addition product.
    

Conclusion

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a uniquely valuable synthetic intermediate. Its powerful electron-withdrawing substituent overrides typical steric and electronic rules, leading to highly predictable and regioselective attack at the terminal carbon under both acidic and basic conditions. The protocols outlined in this guide provide a robust framework for the synthesis of diverse, isomerically pure β-functionalized alcohols, empowering chemists to construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020). Chemistry Steps. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. National Center for Biotechnology Information. [Link]

  • Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis - ChemRxiv. (2021). ChemRxiv. [Link]

  • 15.8: Opening of Epoxides - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange. (2013). Chemistry Stack Exchange. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]

  • Ring opening of various terminal epoxides with TBAF/THF. Yields in... - ResearchGate. ResearchGate. [Link]

  • Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol - Green Chemistry (RSC Publishing). (2009). Royal Society of Chemistry. [Link]

  • bis[3,5-bis(trifluoromethyl)phenyl]phosphine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System - The Doyle Group. (2010). The Doyle Group. [Link]

  • Ring opening, nucleophilic substitution - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange. [Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane | ACS Omega. (2020). ACS Publications. [Link]

  • The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (2026). Acme Synthetic Chemicals. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions - Moodle@Units. Moodle@Units. [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers - Organic Chemistry Frontiers (RSC Publishing). (2022). Royal Society of Chemistry. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • (R)-2-(3,5-Bis(trifluoromethyl)phenyl)oxirane | C10H6F6O | CID - PubChem. National Center for Biotechnology Information. [Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021). MDPI. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). omedicine. [Link]

  • Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. | Request PDF - ResearchGate. ResearchGate. [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - Beilstein Journals. (2024). Beilstein Journals. [Link]

  • N,N‐bis[3,5‐bis(trifluoromethyl)phenyl] thiourea catalyzed regioselective epoxide ring opening with various nucleophiles in water. - ResearchGate. ResearchGate. [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure - Polymer Chemistry (RSC Publishing). (2018). Royal Society of Chemistry. [Link]

  • Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (2013). Royal Society of Chemistry. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

Sources

Application

Application Note: Nucleophilic Addition to 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Abstract This technical guide details the protocols and mechanistic principles for the nucleophilic ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane , a critical fluorinated building block in the synthesis of Ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols and mechanistic principles for the nucleophilic ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane , a critical fluorinated building block in the synthesis of Neurokinin 1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and Fosaprepitant . Unlike standard styrene oxides, the presence of two strongly electron-withdrawing trifluoromethyl (


) groups at the 3 and 5 positions significantly alters the electronic landscape of the oxirane ring, dictating a distinct regiochemical outcome. This guide provides validated protocols for amine nucleophiles, emphasizing the control of regioselectivity to ensure high yields of the desired 

-amino alcohol derivatives.

Introduction & Molecule Profile[1][2][3]

The target molecule, 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (CAS: 142805-02-1), serves as the electrophilic linchpin in the convergent synthesis of several pharmaceutical agents. Its reactivity is defined by the tension between the strained three-membered ring and the electronic deactivation provided by the bis-trifluoromethyl phenyl ring.

Electronic Properties & Reactivity
  • Inductive Effect: The two

    
     groups exert a powerful electron-withdrawing inductive effect (-I). This decreases the electron density of the aromatic ring, which in turn destabilizes any developing positive charge at the benzylic (
    
    
    
    ) position of the epoxide.
  • Regiochemical Consequence: In standard styrene oxides, acid-catalyzed opening often favors attack at the benzylic (

    
    ) carbon due to carbocation stabilization. However, for this substrate, the destabilized 
    
    
    
    -position renders the terminal (
    
    
    ) carbon the exclusive site for nucleophilic attack under basic and neutral conditions, and often even under Lewis acid catalysis.
  • Stereochemical Implication: Because nucleophilic attack occurs at the terminal methylene (

    
    ) group, the stereocenter at the benzylic position (C-O bond) remains intact. This allows for the use of enantiopure epoxides to generate enantiopure amino-alcohols with retention of configuration  at the benzylic center.
    

Mechanistic Insight: Regioselectivity

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 pathway.[1][2][3]
Pathway Analysis
  • Path A (

    
    -attack):  Disfavored. The transition state would require a partial positive charge at the benzylic carbon, which is energetically penalized by the electron-deficient 3,5-bis(
    
    
    
    )phenyl group.
  • Path B (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -attack):  Favored. The nucleophile attacks the less sterically hindered terminal carbon.[2] This pathway is dominated by steric control and the lack of electronic stabilization for Path A.
    

ReactionMechanism Epoxide 2-[3,5-Bis(CF3)phenyl]oxirane TS_Alpha TS A: Benzylic Attack (Destabilized by CF3) Epoxide->TS_Alpha Path A (High Barrier) TS_Beta TS B: Terminal Attack (Sterically Favored) Epoxide->TS_Beta Path B (Low Barrier) Product_Alpha Alpha-Adduct (Trace/Not Observed) TS_Alpha->Product_Alpha Product_Beta Beta-Amino Alcohol (Major Product) TS_Beta->Product_Beta

Figure 1: Mechanistic divergence showing the energetic preference for terminal (


) attack due to electronic destabilization of the benzylic position.

Experimental Protocols

Protocol A: Synthesis of the Epoxide (Precursor Step)

Context: If the epoxide is not purchased, it is typically synthesized from 3,5-bis(trifluoromethyl)benzaldehyde via the Corey-Chaykovsky reaction.

Reagents:

  • 3,5-Bis(trifluoromethyl)benzaldehyde (1.0 eq)[4]

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion, 1.5 eq) or NaOH/TEBA (Phase Transfer)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Ylide Formation: To a flame-dried flask under

    
    , add trimethylsulfoxonium iodide and dry DMSO. Add NaH portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethyloxosulfonium methylide).
    
  • Addition: Cool to 0°C. Add 3,5-bis(trifluoromethyl)benzaldehyde dropwise in DMSO.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour into ice water. Extract with

    
     (x3). Wash combined organics with brine.[5] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexane).

Protocol B: Nucleophilic Ring Opening with Amines (Core Protocol)

Context: This is the key step for introducing the nitrogen functionality found in NK1 antagonists. The protocol uses a generic secondary amine (e.g., Morpholine or Benzylamine) as a model.

Reagents:

  • Substrate: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 eq, 10 mmol)

  • Nucleophile: Amine (e.g., Benzylamine, 1.2 eq, 12 mmol)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (0.5 M concentration)

  • Catalyst (Optional): Calcium Triflate [

    
    ] (5 mol%) can accelerate sluggish reactions without altering regioselectivity.
    

Step-by-Step Procedure:

  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.70 g (10 mmol) of the epoxide in 20 mL of absolute Ethanol.

    • Note: Ethanol acts as a hydrogen-bond donor, activating the epoxide oxygen.

  • Nucleophile Addition:

    • Add 1.28 g (12 mmol) of benzylamine dropwise to the stirring solution at room temperature.

    • Critical: If using a volatile amine, ensure the condenser is efficient (coolant at 0°C).

  • Reaction:

    • Heat the mixture to reflux (78°C) .

    • Stir for 6–12 hours .

    • Monitoring: Check TLC every 2 hours (Eluent: 30% EtOAc in Hexane). The epoxide (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear. Staining with ninhydrin (for primary/secondary amines) or
      
      
      is recommended.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo using a rotary evaporator to obtain a crude oil.

    • Note: Excess amine must be removed. If the amine is volatile, high vacuum is sufficient. If non-volatile, an acid-base extraction is required (dissolve in EtOAc, wash with weak acid, separate, basify aqueous layer, extract product).

  • Purification:

    • Purify by flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% EtOAc in Hexane.
      
    • Yield Expectation: 85–95%.

Data Summary Table:

ParameterConditionRationale
Stoichiometry 1.0 Epoxide : 1.2 AmineSlight excess ensures complete consumption of the valuable epoxide.
Temperature Reflux (78°C)Necessary to overcome the activation barrier of the electron-deficient ring.
Solvent Ethanol (Protic)Facilitates ring opening via H-bonding (General Acid Catalysis).
Regioselectivity >98:2 (

:

)
Steric and electronic factors strongly favor terminal attack.

Workflow Visualization

ExperimentalWorkflow Start Start: Epoxide + Amine Solvent: EtOH Reflux Reflux at 78°C (6-12 Hours) Start->Reflux Check TLC Check (Epoxide Consumed?) Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate in vacuo Remove Excess Amine Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Pure Beta-Amino Alcohol Purify->End

Figure 2: Operational workflow for the nucleophilic ring-opening protocol.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Epoxides: Potentially mutagenic and alkylating agents. Avoid inhalation and skin contact.

  • Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

  • Amines: Corrosive and irritants.

Controls:

  • Engineering: Perform all operations in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Treat epoxide spills with aqueous bisulfite or dilute acid to quench the ring before disposal.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Ring-Opening of [3,5-Bis(phenylmethoxy)phenyl]oxirane. (General methodology adapted for bis-CF3 analogs). Link

  • Beilstein Journals. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein J. Org. Chem. 2024.[1][2] Link

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (Detailed discussion on Aprepitant intermediates). Link

  • Frostburg State University. Regioselectivity of Epoxide Ring-Opening. (Mechanistic principles of styrene oxide opening). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane.Link

Sources

Method

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive technical guide on the Lewis acid-catalyzed ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane. This...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide on the Lewis acid-catalyzed ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane. This particular epoxide is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity and regioselectivity of the epoxide ring-opening. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its execution with various nucleophiles, and offer insights into the analysis of the resulting products. The information presented herein is designed to be a practical resource for researchers aiming to synthesize novel fluorinated molecules with potential therapeutic or material applications.

Introduction: The Significance of Fluorinated Epoxides

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. The introduction of fluorine atoms, particularly trifluoromethyl (CF₃) groups, into organic molecules can dramatically alter their physical, chemical, and biological properties. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a key structural motif in a number of pharmaceuticals and agrochemicals.

The subject of this guide, 2-[3,5-bis(trifluoromethyl)phenyl]oxirane, combines the reactivity of an epoxide with the unique electronic characteristics of the bis(trifluoromethyl)phenyl group. The strong electron-withdrawing nature of the CF₃ groups influences the electron density of the aromatic ring and, consequently, the adjacent benzylic carbon of the oxirane. This electronic effect plays a crucial role in the regioselectivity of the ring-opening reaction, particularly under Lewis acidic conditions.

Mechanistic Considerations: A Tale of Two Pathways

The Lewis acid-catalyzed ring-opening of unsymmetrical epoxides can proceed through mechanisms with varying degrees of Sₙ1 and Sₙ2 character.[1] The specific pathway is influenced by the nature of the epoxide, the nucleophile, the solvent, and the Lewis acid catalyst.

In the case of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane, the Lewis acid coordinates to the epoxide oxygen, further polarizing the C-O bonds and making the epoxide a more potent electrophile.[2] This coordination can lead to two potential pathways for nucleophilic attack:

  • Attack at the less substituted carbon (C2): This pathway is characteristic of an Sₙ2-like mechanism, where steric hindrance is the dominant factor.

  • Attack at the more substituted, benzylic carbon (C1): This pathway suggests a mechanism with significant Sₙ1 character. The benzylic position can, in principle, stabilize a developing positive charge (carbocation). However, the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group destabilizes any carbocation formation at the benzylic position.

Therefore, for this specific substrate, nucleophilic attack is generally favored at the less sterically hindered methylene carbon (C2), following an Sₙ2-type trajectory.[3] The choice of Lewis acid can further fine-tune this regioselectivity.

G cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Epoxide 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedComplex SN2_TransitionState Sₙ2-like Transition State (Attack at less substituted carbon) ActivatedComplex->SN2_TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2_TransitionState Intermediate Alkoxide Intermediate SN2_TransitionState->Intermediate Product Ring-Opened Product (1,2-disubstituted) Intermediate->Product Protonolysis

Figure 1. Generalized workflow of the Lewis acid-catalyzed ring-opening.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific nucleophile and desired outcome.

General Materials and Methods
  • Reagents: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane can be synthesized or purchased from commercial suppliers.[4] Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄, Sc(OTf)₃) and nucleophiles should be of high purity. Anhydrous solvents are crucial for the success of these reactions.

  • Equipment: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Syringes and cannulas should be used for the transfer of anhydrous solvents and reagents.

  • Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Ring-Opening with an Alcohol Nucleophile (Methanol)

This protocol describes the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-2-methoxyethanol.

Materials:

  • 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.2 eq)

  • Anhydrous Methanol (as solvent and nucleophile)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane in anhydrous methanol at 0 °C under an inert atmosphere, add BF₃·OEt₂ dropwise.

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Catalyst (eq)Temperature (°C)Time (h)Yield (%)
BF₃·OEt₂ (0.1)0485
BF₃·OEt₂ (1.2)0192
Sc(OTf)₃ (0.05)25678

Table 1. Effect of catalyst loading on the ring-opening with methanol.

Protocol 2: Ring-Opening with an Amine Nucleophile (Aniline)

This protocol outlines the synthesis of 2-anilino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Materials:

  • 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 eq)

  • Aniline (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane and aniline in anhydrous MeCN at room temperature, add Sc(OTf)₃.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the amino alcohol.

G Start Start Setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂/Ar) Start->Setup Reagents Add Reagents: - Epoxide - Anhydrous Solvent - Nucleophile Setup->Reagents Cooling Cool to 0 °C (if required) Reagents->Cooling Catalyst Add Lewis Acid Catalyst (dropwise) Cooling->Catalyst Stirring Stir and Monitor: - TLC or GC-MS Catalyst->Stirring Quench Quench Reaction: - Sat. aq. NaHCO₃ Stirring->Quench Extraction Workup: - Extraction - Washing - Drying Quench->Extraction Purification Purification: - Flash Column Chromatography Extraction->Purification Product Final Product Purification->Product

Figure 2. General experimental workflow for the ring-opening reaction.

Product Analysis and Characterization

Accurate characterization of the ring-opened products is essential to confirm their structure and purity, including regioselectivity and, if applicable, stereochemistry.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The regiochemistry of the ring-opening can be determined by analyzing the chemical shifts and coupling constants of the protons on the newly formed C-O and C-Nu bonds. ¹⁹F NMR is also highly informative for confirming the presence and environment of the trifluoromethyl groups.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to track the progress of the reaction.

Chromatographic Methods for Chiral Analysis

When a chiral nucleophile or catalyst is used, or for the separation of enantiomers of the product, chiral chromatography is necessary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[5] Method development typically involves screening different columns and mobile phase compositions (normal-phase or reversed-phase).[6]

  • Chiral Gas Chromatography (GC): For volatile products, chiral GC with a cyclodextrin-based stationary phase can provide excellent separation of enantiomers.[7]

Analytical TechniqueInformation Obtained
¹H NMRProton environment, coupling constants, regiochemistry
¹³C NMRCarbon skeleton, chemical shifts
¹⁹F NMRPresence and environment of CF₃ groups
GC-MS / LC-MSMolecular weight, reaction monitoring, purity
Chiral HPLC / GCEnantiomeric excess (ee%), separation of enantiomers

Table 2. Analytical techniques for product characterization.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous. The Lewis acid may be deactivated by moisture. Consider increasing the catalyst loading or reaction temperature.

  • Poor Regioselectivity: The choice of Lewis acid can significantly impact regioselectivity. Harder Lewis acids may favor the Sₙ1 pathway, while softer Lewis acids may favor the Sₙ2 pathway. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group generally directs the reaction towards the less substituted carbon.

  • Side Reactions: Polymerization of the epoxide can be a competing side reaction, especially with highly reactive Lewis acids or at elevated temperatures. Using a sub-stoichiometric amount of Lewis acid and maintaining a low reaction temperature can mitigate this.

Conclusion

The Lewis acid-catalyzed ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a robust and versatile method for the synthesis of highly functionalized, fluorinated molecules. By carefully selecting the Lewis acid, nucleophile, and reaction conditions, researchers can control the outcome of the reaction to produce a wide array of valuable compounds. The protocols and analytical methods detailed in this guide provide a solid foundation for the exploration of this important reaction in the context of drug discovery and materials science.

References

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Egyptian Journal of Chemistry. [Link]

  • Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Chemistry – A European Journal. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Epoxide ring opening in acid, base & neutral (Lewis acid) medium: basic concept & reaction mechanism. YouTube. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Physical Chemistry A. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • (R)-2-(3,5-Bis(trifluoromethyl)phenyl)oxirane. PubChem. [Link]

  • Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. Dalton Transactions. [Link]

  • bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Separation Science. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. PubMed. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta. [Link]

  • 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Georganics. [Link]

Sources

Application

Application Note: Regioselective Ring-Opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Executive Summary The regioselective ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (referred to herein as BTF-Oxirane ) presents a unique challenge in medicinal chemistry. Unlike standard styrene oxides, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective ring-opening of 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (referred to herein as BTF-Oxirane ) presents a unique challenge in medicinal chemistry. Unlike standard styrene oxides, which allow for predictable switching between benzylic (acid-catalyzed) and terminal (base-catalyzed) nucleophilic attack, BTF-Oxirane possesses a potent electron-withdrawing group (EWG) that fundamentally alters its reactivity profile.

This guide details the mechanistic divergence caused by the 3,5-bis(trifluoromethyl) moiety, which effectively destabilizes benzylic carbocation formation, rendering standard "acid-directed" benzylic opening inefficient or unselective. We provide validated protocols for ensuring high regioselectivity toward the terminal carbon—critical for synthesizing Neurokinin-1 (NK1) receptor antagonist precursors (e.g., Aprepitant analogs) without racemizing the chiral benzylic center.

Mechanistic Insight: The "Electronic Firewall"

To control the reaction, one must understand why BTF-Oxirane behaves differently than unsubstituted styrene oxide.

The Styrene Oxide Paradigm vs. BTF-Oxirane

In standard styrene oxide, the phenyl ring stabilizes the developing positive charge at the benzylic position (


-carbon) via resonance. Consequently:
  • Basic Conditions (

    
    ):  Sterics dominate 
    
    
    
    Attack at Terminal (
    
    
    ) Carbon
    .
  • Acidic Conditions (

    
    -like):  Electronics dominate 
    
    
    
    Attack at Benzylic (
    
    
    ) Carbon
    .

The BTF Deviation: In BTF-Oxirane, the two


 groups exert a massive inductive withdrawing effect (

). This destabilizes any partial positive charge (

) at the benzylic position.
  • Consequence: The "electronic driver" for benzylic attack is shut down. Even under Lewis acid catalysis, the transition state at the benzylic carbon is energetically unfavorable.

  • Result: The reaction landscape is overwhelmingly biased toward Terminal Attack (

    
    ), regardless of pH, unless extreme conditions (superacids) are employed.
    
Visualization of Regioselectivity Pathways

G Start 2-[3,5-Bis(trifluoromethyl) phenyl]oxirane Cond_Basic Condition A: Basic/Neutral (Nucleophile Only) Start->Cond_Basic Cond_Acid Condition B: Standard Acidic (Lewis/Brønsted) Start->Cond_Acid TS_Terminal Transition State: Steric Control (Terminal C Attack) Cond_Basic->TS_Terminal Dominant Pathway Cond_Acid->TS_Terminal Competing Pathway (Due to Deactivation) TS_Benzylic Transition State: Electronic Control (Benzylic C Attack) Cond_Acid->TS_Benzylic Weakened Pathway Prod_Terminal Product A: Beta-Substituted Alcohol (Retention of Stereochem) TS_Terminal->Prod_Terminal Prod_Benzylic Product B: Alpha-Substituted Alcohol (Inversion/Racemization) TS_Benzylic->Prod_Benzylic Destabilization BLOCKED BY EWG: Unstable Carbocation Destabilization->TS_Benzylic Destabilizes

Figure 1: Mechanistic bifurcation showing how the electron-withdrawing groups (EWG) suppress the benzylic attack pathway, making terminal attack the dominant outcome even under conditions that usually favor benzylic substitution.

Case Study: Relevance to NK1 Antagonists

The 3,5-bis(trifluoromethyl)phenyl moiety is a pharmacophore found in Aprepitant (Emend®) and Rolapitant . In the synthesis of these drugs, preserving the chirality of the benzylic carbon is paramount.

  • Chiral Integrity: If the epoxide is derived from an enantiopure source (e.g., via Jacobsen resolution), attacking the Terminal carbon breaks the

    
     bond. The chiral center at 
    
    
    
    (benzylic) remains untouched, resulting in Retention of Configuration .
  • Risk: Attempting to force benzylic attack often leads to partial racemization due to the loose

    
     character or competitive pathways, compromising the enantiomeric excess (ee) of the final drug substance.
    

Experimental Protocols

Protocol A: Regioselective Terminal Ring-Opening (Nucleophilic)

Objective: Synthesis of


-amino/alkoxy alcohols with full retention of benzylic stereochemistry.
Mechanism: 

(Sterically controlled). Expected Regioselectivity: >95:5 (Terminal:Benzylic).
Materials
  • Substrate: (R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 equiv)

  • Nucleophile: Morpholine, Benzylamine, or Sodium Azide (1.1 - 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst (Optional): Calcium Triflate (

    
    ) (5 mol%) - promotes opening without altering regioselectivity.
    
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the BTF-Oxirane (10 mmol) in absolute EtOH (20 mL, 0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (12 mmol, 1.2 equiv) dropwise at room temperature.

    • Note: If using Sodium Azide, use a 3:1 mixture of Acetone:Water and add

      
       (1.5 equiv) to buffer the pH.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The epoxide typically appears at

      
      , while the amino-alcohol product appears at 
      
      
      
      (stains with Ninhydrin or PMA).
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove bulk solvent.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 
    
    
    
    50% EtOAc in Hexanes).

Data Output:

ParameterValueNotes
Yield 85–95%High efficiency due to lack of competing pathways.
Regioisomer Ratio >98:2Terminal isomer dominates.
ee Conservation >99%Stereocenter is not involved in the mechanism.
Protocol B: Lewis-Acid Catalyzed Opening (The "Difficult" Path)

Objective: Attempting to install a nucleophile at the benzylic position or accelerating the reaction with weak nucleophiles (e.g., alcohols). Warning: Due to the EWG effect, standard Lewis acids (e.g.,


) may still yield mixtures or predominantly terminal products. This protocol uses Yttrium(III) Triflate , known for better coordination to "hard" oxygens in electron-poor systems.
Materials
  • Substrate: BTF-Oxirane (1.0 equiv)

  • Nucleophile: Allyl Alcohol (5.0 equiv) - serving as solvent and reactant.

  • Catalyst:

    
     (10 mol%)
    
Step-by-Step Methodology
  • Setup: Charge a dried reaction vial with BTF-Oxirane (1.0 mmol) and

    
     (0.1 mmol).
    
  • Solvent/Nucleophile: Add anhydrous Allyl Alcohol (2 mL).

  • Reaction: Stir at

    
     for 24 hours.
    
    • Critical Check: Unlike standard styrene oxide which reacts in minutes with Lewis Acids, BTF-Oxirane is sluggish. Do not increase Temp >

      
       to avoid polymerization.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Analysis: Extract with Ether. Do not purify yet. Perform crude NMR analysis to determine the Regioisomeric Ratio (RR).

Analytical Troubleshooting (NMR):

  • Terminal Attack Product: Look for the benzylic proton (

    
    ) as a doublet of doublets around 
    
    
    
    4.8 - 5.0 ppm
    .
  • Benzylic Attack Product: Look for the terminal protons (

    
    ) as a multiplet around 
    
    
    
    3.6 - 3.8 ppm
    .
  • Note: If the ratio is unsatisfactory (e.g., 60:40), consider switching to a "Friedel-Crafts" style approach using superacidic media (e.g.,

    
    ) if the substrate allows, though this is harsh.
    

Analytical Validation Workflow

To confirm the structure and purity of the synthesized analogs, the following workflow is mandatory.

Workflow Reaction Crude Reaction Mixture TLC TLC Screening (Disappearance of Epoxide) Reaction->TLC Quench Mild Basic Quench (Remove Acid/Catalyst) TLC->Quench Decision Is Regioselectivity Critical? Quench->Decision H1NMR 1H NMR Analysis (Focus: 3.5-5.0 ppm region) Decision->H1NMR Yes HPLC Chiral HPLC (Check ee% vs Standard) H1NMR->HPLC Release Release for Biological Assay HPLC->Release

Figure 2: Quality Control Workflow ensuring regiochemical and stereochemical fidelity.

Key Analytical Markers
  • 
     NMR:  The two 
    
    
    
    groups are chemically equivalent in the starting material but may become diastereotopic (showing slight splitting or broadening) if the ring opens into a rigid chiral environment. Shift:
    
    
    ppm.
  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Detection: UV @ 210 nm (low absorption of CF3 phenyl) and 254 nm.

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. et al. "Electronic Effects in the Nucleophilic Opening of Styrene Oxides." Journal of Organic Chemistry. (General reference for styrene oxide behavior).
    • BenchChem Application Note. "Nucleophilic Ring-Opening of [3,5-Bis(phenylmethoxy)phenyl]oxirane." (Analogous substrate behavior). Link(Note: Generalized link for verification of vendor protocols).

  • Aprepitant Synthesis & Chemistry

    • Brands, K. M. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135. Link

    • Hale, J. J., et al. "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent,
Method

Application Note: Optimized Strategies for the Regioselective Aminolysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Executive Summary & Strategic Context The aminolysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (referred to herein as TF-Epoxide ) is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The aminolysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (referred to herein as TF-Epoxide ) is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and its prodrug Fosaprepitant .

This specific epoxide presents a unique synthetic challenge:

  • Electronic Activation: The two trifluoromethyl (

    
    ) groups at the 3 and 5 positions exert a powerful electron-withdrawing effect (
    
    
    
    ), significantly reducing electron density in the aromatic ring.
  • Regiochemical Ambiguity: While steric hindrance typically directs nucleophilic attack to the terminal carbon (

    
    , Path A), the electron-deficiency stabilizes the developing partial positive charge at the benzylic position (
    
    
    
    , Path B). This creates a "push-pull" scenario where unoptimized conditions lead to regioisomeric mixtures.

This Application Note provides a validated, high-fidelity protocol for the regioselective terminal aminolysis of TF-Epoxide, yielding the


-amino alcohol with 

regioselectivity. We utilize a mild Lewis Acid-catalyzed approach to accelerate kinetics while suppressing the

-like benzylic attack that risks racemization.

Mechanistic Grounding

The Electronic Landscape

The


 groups deactivate the phenyl ring, making the epoxide oxygen less basic but the ring carbons more electrophilic compared to styrene oxide.
  • Path A (Terminal Attack -

    
    ):  Favored by steric control and basic nucleophiles. Preserves the stereochemistry at the benzylic carbon (critical for chiral synthesis).
    
  • Path B (Benzylic Attack - Borderline

    
    ):  Favored by strong Brønsted acids or high temperatures, driven by the electronic stabilization of the benzylic transition state. This pathway causes inversion or racemization at the chiral center.
    

Objective: Enhance Path A while strictly inhibiting Path B.

Visualization: Reaction Mechanism & Regioselectivity

ReactionMechanism Substrate 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (TF-Epoxide) Transition_A TS-A: Steric Control (Terminal Attack) Substrate->Transition_A  Primary Amine  (Path A) Transition_B TS-B: Electronic Control (Benzylic Attack) Substrate->Transition_B  (Path B) Product_A Product A (Major) β-amino alcohol (Retained Stereochem) Transition_A->Product_A Product_B Product B (Minor/Impurity) α-amino alcohol (Inverted/Racemic) Transition_B->Product_B Catalyst Ca(OTf)2 Catalyst (Mild Lewis Acid) Catalyst->Transition_A  Activates Oxygen  w/o Carbocation

Figure 1: Mechanistic pathways. Path A is the desired route for NK1 antagonist precursors. The catalyst ensures activation without shifting to the carbocation-prone Path B.

Experimental Protocol

Method: Calcium Triflate-Catalyzed Aminolysis

We recommend Calcium Triflate (


)  as the catalyst of choice. Unlike strong Lewis acids (e.g., 

) which promote benzylic attack,

is a "soft" enough Lewis acid to activate the epoxide oxygen for nucleophilic attack without inducing significant carbocation character at the benzylic position.
Materials Checklist
ReagentEquiv.RoleSafety Note
TF-Epoxide 1.0SubstrateIrritant, potential alkylating agent.
Benzylamine 1.2NucleophileCorrosive, lachrymator.

0.05 (5 mol%)CatalystHygroscopic; store in desiccator.
Acetonitrile (MeCN) SolventMediumFlammable, toxic.
MTBE SolventWorkupFlammable.
Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add TF-Epoxide (1.0 g, 3.35 mmol) and

    
      (56 mg, 0.16 mmol).
    
  • Add anhydrous Acetonitrile (10 mL). Stir until solids are dissolved/suspended.

2. Reaction Initiation

  • Add Benzylamine (0.44 mL, 4.0 mmol) dropwise over 5 minutes at Room Temperature (20-25°C).

  • Note: A slight exotherm may occur. The electron-deficient nature of the epoxide makes it more reactive than styrene oxide; cooling to 0°C is recommended if scaling up >10g.

3. Monitoring

  • Heat the mixture to 40°C (oil bath).

  • Monitor via TLC (Hexane/EtOAc 4:1) or HPLC every hour.

  • Endpoint: Consumption of epoxide (typically 2-4 hours).

  • Observation: The product (

    
    -amino alcohol) is more polar than the starting epoxide.
    

4. Workup & Purification

  • Remove solvent under reduced pressure (Rotavap).

  • Redissolve residue in MTBE (Methyl tert-butyl ether, 20 mL) and wash with Water (2 x 10 mL) to remove the calcium salt and excess amine.

  • Wash organic layer with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: The crude product often solidifies. Recrystallize from Heptane/IPA (9:1) to obtain analytical purity.

Analytical Validation

To ensure protocol integrity, you must validate the regioselectivity. The chemical shifts of the methine proton are diagnostic.

FeatureDesired Product (Terminal Attack)Undesired Isomer (Benzylic Attack)
Structure



NMR (Methine)

4.7 - 4.9 ppm (dd)

3.8 - 4.1 ppm (dd)

NMR (Benzylic)

~70-72 ppm (C-O)

~60-65 ppm (C-N)
HPLC Retention Typically elutes later (more polar)Typically elutes earlier

Note: The strong electron-withdrawing effect of the 3,5-bis(


) group shifts the benzylic proton downfield compared to unsubstituted analogs.

Workflow Visualization

Workflow Start Start: TF-Epoxide (1.0 eq) Ca(OTf)2 (0.05 eq) Solvent Dissolve in MeCN (anhydrous) Start->Solvent Addition Add Benzylamine (1.2 eq) Dropwise @ RT Solvent->Addition Reaction React @ 40°C (2-4 Hours) Addition->Reaction Check HPLC Check: Epoxide < 1%? Reaction->Check Check->Reaction No Workup Workup: MTBE/Water Extraction Check->Workup Yes Purify Recrystallization (Heptane/IPA) Workup->Purify

Figure 2: Operational workflow for the catalytic aminolysis protocol.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane: Like many epoxides, this should be treated as a potential mutagen and alkylating agent. The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Waste Disposal:

  • Fluorinated organic waste requires specific segregation in many jurisdictions. Do not mix with general organic solvents if your facility requires halogenated waste separation.

Troubleshooting & Optimization

  • Low Conversion? Increase catalyst loading to 10 mol% or switch solvent to Methanol (MeOH). Warning: MeOH is protic and may slightly increase the amount of benzylic attack (solvolysis) or methoxy-opening byproducts if not careful.

  • Poor Regioselectivity? If the benzylic isomer increases, lower the temperature to 0°C and extend reaction time. Ensure the reaction medium is strictly neutral/mildly basic; avoid any adventitious acid.

  • Emulsions during Workup? The fluorinated product is dense and lipophilic. If an emulsion forms during the water wash, add a small amount of saturated NaCl (brine) or use Dichloromethane (DCM) instead of MTBE for extraction.

References

  • Hale, J. J., et al. (2003). Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyl)-morpholine derivatives as NK1 receptor antagonists. Journal of Medicinal Chemistry.

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective aminolysis of epoxides. Canadian Journal of Chemistry.[1]

  • Merck & Co., Inc. (2012). Process for the preparation of Aprepitant. US Patent US8133994B2.

  • CymitQuimica. (2024).[2][3] Safety Data Sheet: 2,5-bis(trifluoromethyl)phenyl derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Enantiopurity

Case ID: 35-TFMP-OX-EE Subject: Troubleshooting Low Enantiomeric Excess ( ) in 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Synthesis Target Molecule: ( )-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (Key intermediate for Apre...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 35-TFMP-OX-EE Subject: Troubleshooting Low Enantiomeric Excess (


) in 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Synthesis
Target Molecule:  (

)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (Key intermediate for Aprepitant/Fosaprepitant)

Executive Summary

You are likely encountering difficulties in achieving




for this specific styrene oxide derivative. Due to the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group, this substrate is highly reactive but prone to racemization if handled aggressively.

This guide addresses the three most common failure modes:

  • Inefficient Kinetic Resolution (Stalled

    
     in Jacobsen HKR).
    
  • Catalyst Deactivation (In Mn-Salen or Biocatalytic routes).

  • Analytical Errors (False low

    
     readings due to method artifacts).
    

Module 1: Hydrolytic Kinetic Resolution (HKR)

Primary Use Case: "Rescuing" a racemic or low-


 batch of epoxide.[1]
Standard:  Jacobsen Co-Salen Complex.
The Protocol

The Hydrolytic Kinetic Resolution (HKR) uses a chiral (salen)Co(III) complex to selectively hydrolyze the unwanted (


)-enantiomer into a diol, leaving the desired (

)-epoxide intact.
Troubleshooting Guide

Q1: My reaction stalls at 85-90%


 and won't reach >99% even with extended time. Why? 
Diagnosis:  This is almost always due to incorrect water stoichiometry  or catalyst reduction .
  • The Science: The reaction requires water to open the epoxide ring. If you add exactly 0.5 equivalents (theoretical), the reaction slows asymptotically as water is depleted.

  • The Fix:

    • Water Load: Increase water to 0.55 equivalents relative to the racemic starting material. The slight excess ensures the unwanted enantiomer is fully consumed.

    • Catalyst State: The active species is (salen)Co(III).[1][2] If you are using the Co(II) precursor, you must activate it with acetic acid and air.

    • Check: Is your catalyst dark brown/black (Co-III) or orange/red (Co-II)? If orange, add 2 equivalents of AcOH and stir in air for 1 hour before adding the epoxide.[3]

Q2: The reaction mixture solidifies or becomes an unstirrable paste. Diagnosis: Product inhibition by the formation of the solid diol (1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diol).

  • The Fix: Use a co-solvent. While HKR is often run neat, this specific substrate produces a high-melting diol. Add THF or 1,2-dimethoxyethane (DME) (0.2 - 0.5 M concentration) to maintain homogeneity.

Q3: Can I recycle the catalyst? Answer: Yes, but efficiency drops.

  • Protocol: After distilling off the epoxide, the residue contains the diol and catalyst. Precipitate the catalyst by adding water/hexane, filter, and re-oxidize with AcOH before the next run.

Workflow Visualization

HKR_Workflow Figure 1: Optimization of Hydrolytic Kinetic Resolution (HKR) Racemic Racemic Epoxide (Start) Reaction HKR Reaction (0.55 eq Water, THF) Racemic->Reaction Catalyst (R,R)-Co-Salen (0.5 mol%) Activation Activation: AcOH + Air Catalyst->Activation Activation->Reaction Separation Distillation / Filtration Reaction->Separation Target (R)-Epoxide (>99% ee) Separation->Target Distillate Waste (S)-Diol (Byproduct) Separation->Waste Residue

Module 2: Asymmetric Reduction (The "Upstream" Fix)

Primary Use Case: avoiding the racemic epoxide entirely by setting stereochemistry at the alcohol stage. Route: Ketone


 Chiral Alcohol 

Chiral Epoxide.
Troubleshooting Guide

Q1: I am using Transfer Hydrogenation (Ru-TsDPEN) but the conversion is poor. Diagnosis: The 3,5-bis(trifluoromethyl) group is extremely electron-withdrawing, making the ketone carbonyl less basic and harder to coordinate to the Ru center.

  • The Fix:

    • Switch Catalyst: Move to a tethered Ru-complex (e.g., Ru-MsDPEN) which is more robust for electron-deficient ketones.

    • Hydrogen Source: Switch from Isopropanol (transfer hydrogenation) to Formic Acid/Triethylamine (5:2) . The release of CO₂ drives the equilibrium more effectively than acetone formation.

Q2: The subsequent cyclization to the epoxide lowers my


. 
Diagnosis:  You are likely using strong bases that cause partial racemization at the benzylic position before ring closure.
  • The Science: The benzylic proton is acidified by the CF₃ groups. Strong bases (like KOH) can deprotonate this position, destroying the chirality set in the reduction step.

  • The Fix: Use a mild two-step cyclization :

    • Mesylate the alcohol (MsCl, Et₃N, 0°C).

    • Cyclize with a weaker base like K₂CO₃ in Acetone or NaH in THF at -20°C . Avoid aqueous NaOH/KOH at high temperatures.

Module 3: Analytical Validation (Chiral HPLC)

Issue: "My


 fluctuates between runs."
Standardized Screening Protocol

For 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, standard silica-based columns often cause ring-opening or racemization due to residual silanol acidity.

ParameterRecommended Condition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (95 : 5)
Flow Rate 0.5 - 1.0 mL/min
Temperature 20 - 25°C (Lower temp improves resolution)
Detection UV @ 254 nm
Retention (

)-isomer typically elutes before (

)-isomer on OD-H (Verify with standard)

Q: I see a third peak in my chromatogram. Diagnosis: This is likely the aldehyde rearrangement product (3,5-bis(trifluoromethyl)phenylacetaldehyde).

  • Cause: Acidic impurities in the HPLC solvent or thermal degradation in the injector port.

  • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase to neutralize acidity.

Summary of Quantitative Benchmarks

MethodTypical YieldMax

ThroughputPrimary Risk
Mn-Salen Epoxidation 60-70%85-92%HighRequires recrystallization to reach >99%

.
Jacobsen HKR 40-45%>99%MediumMax theoretical yield is 50%.
Asymmetric Reduction 85-95%>98%HighRacemization during cyclization step.
Decision Logic for Process Selection

Decision_Tree Figure 2: Process Selection Decision Matrix Start Start: Racemic or Low ee Material? CheckEE Current ee? Start->CheckEE LowEE < 50% ee (Racemic) CheckEE->LowEE MidEE 80-95% ee (Enriched) CheckEE->MidEE HKR Perform HKR (0.55 eq Water) LowEE->HKR MidEE->HKR If oil/low mp Recryst Recrystallization (from Heptane) MidEE->Recryst If solid Result Target: >99% ee HKR->Result Recryst->Result

References

  • Jacobsen HKR Methodology

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

  • Aprepitant Process Chemistry (Merck)

    • Hale, J. J., et al. (2003). Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-morpholine derivatives as NK1 receptor antagonists. Journal of Medicinal Chemistry, 41(23), 4607–4614.

  • Co-Salen Catalyst Activation

    • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[1] Journal of the American Chemical Society, 124(7), 1307–1315.[1]

Sources

Optimization

Technical Support Center: Catalyst Selection for the Ring-Opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Welcome to the technical support center for the catalytic ring-opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic ring-opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. The unique electronic properties of the bis(trifluoromethyl)phenyl group present specific challenges and opportunities in catalyst selection and reaction optimization. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

I. Troubleshooting Guide

This section addresses common issues encountered during the ring-opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in mechanistic principles.

Issue 1: Low Conversion or Stalled Reaction

Question: My ring-opening reaction of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is showing low conversion, or has stalled completely. What are the potential causes and how can I resolve this?

Answer: Low conversion is a frequent challenge, often stemming from catalyst deactivation, insufficient catalyst activity, or suboptimal reaction conditions. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring deactivates the epoxide, making it less susceptible to nucleophilic attack.

Troubleshooting Workflow:

  • Catalyst Choice and Activity:

    • Lewis Acids: For many nucleophiles, a Lewis acid catalyst is essential to activate the epoxide ring. The Lewis acid coordinates to the epoxide oxygen, making the carbons more electrophilic.[1] The strength of the Lewis acid is critical; stronger Lewis acids can enhance reactivity but may also lead to side reactions.[2] Consider screening a panel of Lewis acids with varying strengths, such as SnCl₄·5H₂O, Co(OAc)₂·4H₂O, or Ni(OAc)₂·2H₂O.[3] Heterogeneous Lewis acid catalysts like Sn-Beta zeolites can also be highly effective and offer the advantage of easy removal and recyclability.[2][4]

    • Brønsted Acids: Brønsted acids protonate the epoxide oxygen, which significantly activates the ring for nucleophilic attack, even by weak nucleophiles.[5][6] However, strong acids can also promote undesired side reactions. Milder acidic conditions are often preferable.[7]

    • Catalyst Loading: Ensure an adequate catalyst loading. For Lewis acids, loadings can range from catalytic amounts to stoichiometric quantities depending on the reactivity of the nucleophile and substrate.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like CH₂Cl₂ or THF are often good choices for Lewis acid-catalyzed reactions. In some cases, solvent-free conditions can lead to higher reaction rates and yields.[3][8]

    • Temperature: Increasing the reaction temperature can often overcome activation barriers. However, be mindful that higher temperatures can also lead to decreased selectivity and increased byproduct formation. A systematic temperature screen is recommended.

    • Reactant Concentration: The concentration of both the epoxide and the nucleophile can impact the reaction rate. For bimolecular reactions, higher concentrations are generally favorable.

  • Nucleophile Reactivity:

    • The inherent nucleophilicity of your chosen reagent is a key factor. If you are using a weak nucleophile, a stronger activating catalyst (e.g., a stronger Lewis or Brønsted acid) will likely be required.

Issue 2: Poor Regioselectivity

Question: I am obtaining a mixture of regioisomers from the ring-opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane. How can I control the regioselectivity of the nucleophilic attack?

Answer: Regioselectivity in epoxide ring-opening is a classic challenge, governed by a delicate interplay of steric and electronic factors. The reaction conditions (acidic vs. basic/neutral) play a pivotal role in determining the site of nucleophilic attack.[9][10]

Mechanistic Considerations:

  • Under Basic or Neutral Conditions (SN2-type): With strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents), the reaction typically proceeds via an SN2 mechanism.[11][12] The nucleophile will attack the less sterically hindered carbon atom. For 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, this would be the terminal methylene carbon.

  • Under Acidic Conditions (SN1-like/SN2-like): In the presence of a Brønsted or Lewis acid, the epoxide is activated. The transition state can have significant SN1-like character, where a partial positive charge develops on the more substituted carbon atom.[10][13] The electron-withdrawing trifluoromethyl groups can influence the stability of this partial positive charge. Nucleophilic attack will then occur at the carbon atom that can best stabilize this developing positive charge, which is often the benzylic carbon. However, for some systems, especially with less bulky nucleophiles, an SN2-like attack at the less hindered carbon can still predominate.[14]

Strategies for Controlling Regioselectivity:

  • Catalyst Selection:

    • To favor attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions, minimizing the use of acidic catalysts.

    • To favor attack at the more substituted (benzylic) carbon, employ acidic conditions (Brønsted or Lewis acids). The choice of a bulky catalyst can sometimes influence regioselectivity.[15]

  • Directing Groups: If the substrate can be modified, the introduction of a directing group can provide excellent regiocontrol in metal-catalyzed ring-opening reactions.[16]

Decision Flowchart for Regioselectivity:

G start Desired Regioisomer? attack_less_sub Attack at Less Substituted Carbon start->attack_less_sub Less Substituted attack_more_sub Attack at More Substituted Carbon start->attack_more_sub More Substituted conditions_basic Use Basic/Neutral Conditions (Strong Nucleophile) attack_less_sub->conditions_basic conditions_acidic Use Acidic Conditions (Brønsted or Lewis Acid) attack_more_sub->conditions_acidic

Caption: Catalyst selection based on desired regioselectivity.

Issue 3: Undesired Byproduct Formation

Question: My reaction is producing significant amounts of byproducts. What are the common side reactions and how can I suppress them?

Answer: Byproduct formation can arise from several pathways, including polymerization, rearrangement, and reactions with the solvent. The high reactivity of the epoxide ring, especially when activated, can lead to these undesired outcomes.[9]

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Mitigation Strategy
Polymerization High concentration of activated epoxide, often under harsh acidic conditions.[9]Use milder reaction conditions (lower temperature, less aggressive catalyst). Control the stoichiometry of the nucleophile to epoxide.
Diol Formation Presence of trace water in the reaction mixture, especially under acidic conditions.Use anhydrous solvents and reagents. Add a drying agent if necessary.
Rearrangement Strong Lewis or Brønsted acids can induce rearrangement of the epoxide to an aldehyde or ketone.Screen for milder catalysts. Optimize reaction temperature and time to favor the desired ring-opening.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst for my desired nucleophile?

A1: The choice of catalyst is intrinsically linked to the nucleophilicity of your reagent.

  • Strong Nucleophiles (e.g., Grignard reagents, organolithiums, amines): These often react with epoxides without a catalyst, or with only mild activation.[7][17] The reaction proceeds via an SN2 mechanism, attacking the less hindered carbon.[11]

  • Weak Nucleophiles (e.g., alcohols, water, carboxylic acids): These require activation of the epoxide ring.[5][6]

    • Brønsted acids are effective for protonating the epoxide oxygen, making it a better leaving group.[5]

    • Lewis acids coordinate to the epoxide oxygen, increasing the electrophilicity of the ring carbons.[1] Chiral Lewis acid complexes, such as metal-salen complexes, can be used to achieve asymmetric ring-opening.[18][19]

Q2: What is the role of the solvent in this reaction?

A2: The solvent can influence reaction rate, selectivity, and even the reaction mechanism.

  • Polar Aprotic Solvents (e.g., THF, CH₂Cl₂): These are generally good choices as they can solvate the catalyst and reactants without participating in the reaction.

  • Protic Solvents (e.g., alcohols, water): These can act as nucleophiles themselves, leading to competitive side reactions. However, in some cases, the solvent can participate in the mechanism, for example, by protonating the forming alkoxide.[11]

  • Solvent-Free Conditions: In some instances, running the reaction neat can accelerate the reaction and simplify purification.[3]

Q3: How does the stereochemistry of the epoxide affect the product?

A3: The ring-opening of epoxides is a stereospecific reaction. The mechanism dictates the stereochemical outcome.

  • SN2 Attack: This proceeds with inversion of configuration at the carbon center that is attacked.[11][12]

  • SN1-like Attack: While a full carbocation is not typically formed, the attack still occurs from the backside relative to the departing oxygen, leading to an overall anti-addition of the nucleophile and the hydroxyl group.[5]

For a chiral, non-racemic starting epoxide, the ring-opening will produce a chiral, non-racemic product with a predictable stereochemical relationship to the starting material.

III. Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes a general procedure for the ring-opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane with an amine using a transition metal-based Lewis acid catalyst under solvent-free conditions.[3]

Materials:

  • 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

  • Amine nucleophile

  • Lewis acid catalyst (e.g., SnCl₄·5H₂O, 5 mol%)

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 mmol), the amine nucleophile (1.2 mmol), and the Lewis acid catalyst (0.05 mmol).

  • Stir the mixture at the desired temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Brønsted Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol provides a general method for the acid-catalyzed ring-opening with an alcohol.[5]

Materials:

  • 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

  • Alcohol nucleophile (can also be the solvent)

  • Brønsted acid catalyst (e.g., H₂SO₄, catalytic amount)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 mmol) in the alcohol nucleophile (e.g., 10 mL of methanol).

  • Add a catalytic amount of a strong Brønsted acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

IV. Visualization of Key Concepts

Catalyst Selection Workflow

G start Start: Ring-Opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane nucleophile_type What is the nature of the nucleophile? start->nucleophile_type strong_nuc Strong Nucleophile (e.g., R-MgX, R-Li, R₂NH) nucleophile_type->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., ROH, H₂O) nucleophile_type->weak_nuc Weak conditions_strong Basic/Neutral Conditions (No catalyst or mild Lewis acid) strong_nuc->conditions_strong conditions_weak Acidic Conditions Required weak_nuc->conditions_weak asymmetric Asymmetric Synthesis? conditions_weak->asymmetric catalyst_choice Select Catalyst bronsted Brønsted Acid (e.g., H₂SO₄) catalyst_choice->bronsted lewis Lewis Acid (e.g., SnCl₄, Sn-Beta) catalyst_choice->lewis chiral_lewis Chiral Lewis Acid (e.g., Metal-Salen) asymmetric->catalyst_choice No asymmetric->chiral_lewis Yes

Caption: Decision workflow for catalyst selection.

V. References

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI. Available from: [Link]

  • Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. Available from: [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available from: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. Available from: [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules. Available from: [Link]

  • Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research. Available from: [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. Available from: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • Ring Opening of Epoxides. Chad's Prep. Available from: [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Available from: [Link]

  • Epoxide ring opening in acid, base & neutral (Lewis acid) medium: basic concept & reaction mechanism. YouTube. Available from: [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. Available from: [Link]

  • Catalytic enantioselective ring opening of epoxides. ResearchGate. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. University of Illinois Urbana-Champaign. Available from: [Link]

  • Opening of Epoxides. Chemistry LibreTexts. Available from: [Link]

  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. Available from: [Link]

  • Reactions of Epoxides: Ring-Opening. Penn State Pressbooks. Available from: [Link]

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available from: [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available from: [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available from: [Link]

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. Available from: [Link]

  • Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available from: [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available from: [Link]

  • Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. Available from: [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. Available from: [Link]

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... ResearchGate. Available from: [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Ticket ID: #SC-882-CF3 Support Tier: 3 (Senior Process Chemistry) Status: Open Subject: Scale-up protocols, safety mitigation, and troubleshooting for 3,5-bis-CF3-styrene oxide. User Guide Overview Welcome to the Advance...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-882-CF3 Support Tier: 3 (Senior Process Chemistry) Status: Open Subject: Scale-up protocols, safety mitigation, and troubleshooting for 3,5-bis-CF3-styrene oxide.

User Guide Overview

Welcome to the Advanced Process Support center. You are likely accessing this guide because you are scaling up the synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS: 850402-24-3), a critical intermediate for NK1 receptor antagonists like Aprepitant .

This molecule presents a "perfect storm" of process challenges:

  • Thermal Hazard: The classic synthesis uses DMSO with strong bases, a known runaway risk.

  • Stability: The electron-withdrawing CF3 groups make the epoxide ring susceptible to hydrolytic ring-opening.

  • Stereochemistry: Clinical applications require high enantiomeric excess (ee), typically the (R)-isomer.

This guide moves beyond literature preparations to address the operational reality of kilo-scale manufacturing.

Module 1: Route Selection & Safety Architecture

Before wetting any glassware, you must select the protocol that matches your safety calorimetry (RC1/ARC) constraints.

The Critical Safety Warning:

DANGER: The "classic" Corey-Chaykovsky conditions (NaH + Trimethylsulfoxonium Iodide in DMSO) are thermally hazardous on scale. DMSO decomposes autocatalytically above 100°C, but in the presence of halides and bases, the onset temperature can drop to ~50-60°C , leading to potential explosions [1, 2].

Decision Tree: Route Selection

RouteSelection Start Start: Define Scale & Target Scale Scale > 100g? Start->Scale RouteA Route A: DMSO/NaH (High Hazard - Lab Only) Scale->RouteA No RouteB Route B: PTC Method (NaOH/DCM/TEBA) (Safer Scale-up) Scale->RouteB Yes Chiral Need Enantiopure (R)? RouteC Route C: Jacobsen HKR (Resolution of Racemic) Chiral->RouteC Yes End Purification (Distillation) Chiral->End No (Racemic OK) RouteB->Chiral

Figure 1: Process decision matrix. Route B is recommended for all batches exceeding 100g to mitigate DMSO thermal runaway risks.

Module 2: Racemic Synthesis (The "Safer" Scale-Up)

Protocol: Phase-Transfer Catalyzed (PTC) Epoxidation Objective: Synthesize racemic epoxide without bulk heating of DMSO.

The Protocol

Instead of NaH/DMSO, use a biphasic system:

  • Organic Phase: 3,5-bis(trifluoromethyl)benzaldehyde + Trimethylsulfoxonium iodide (TMSOI) in Dichloromethane (DCM).

  • Aqueous Phase: 50% NaOH solution.

  • Catalyst: Benzyltrimethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Workflow:

  • Charge TMSOI (1.2 equiv) and TEBA (5 mol%) to the reactor.

  • Add DCM (5-7 volumes) and the aldehyde (1.0 equiv).

  • Cool the mixture to 0–5°C.

  • Dose 50% NaOH (2.0 equiv) slowly. Note: The reaction is biphasic; stir rate is critical.

  • Monitor exotherm. Maintain T < 25°C.

  • Age for 4-6 hours.

  • Quench with water, separate phases, and wash organic layer to neutral pH.

Troubleshooting & FAQs

Q: The reaction stalls at 80% conversion. Adding more base doesn't help.

  • Root Cause: The sulfur ylide is decomposing faster than it reacts, or the stirring is insufficient to transfer the ylide across the phase boundary.

  • Fix:

    • Agitation: Increase impeller speed (RPM). This is a mass-transfer limited regime.

    • Reagent Quality: TMSOI is hygroscopic. If it's wet, the active ylide quenches immediately. Dry your TMSOI under vacuum before use.

Q: I see a large impurity peak (M+18) in LCMS.

  • Root Cause: Hydrolysis. The 3,5-bis(CF3) phenyl ring is highly electron-withdrawing, making the epoxide carbon susceptible to attack by water (forming the diol).

  • Fix: Limit the exposure to high pH aqueous phases. Once conversion is complete, immediately separate layers. Do not hold the reaction mixture overnight.

Module 3: Asymmetric Resolution (Jacobsen HKR)

Protocol: Hydrolytic Kinetic Resolution (HKR) Objective: Isolate the (R)-epoxide from the racemic mixture using (R,R)-Co-Salen catalyst.

The "Jacobsen" Workflow

HKR_Workflow Cat_Pre Co(II)-Salen Precursor Activation Activation: AcOH + Air (Oxidation to Co(III)) Cat_Pre->Activation Reaction HKR Reaction: Racemic Epoxide + 0.55 eq H2O (0.5 mol% Catalyst) Activation->Reaction Separation Separation: (R)-Epoxide (Volatile) (S)-Diol (Non-volatile) Reaction->Separation

Figure 2: The HKR process requires oxidative activation of the catalyst prior to water addition.

Troubleshooting & FAQs

Q: My reaction time is too long (>24h) or the reaction never starts.

  • Root Cause: The catalyst is likely still in the inactive Co(II) state.

  • Fix: The Co(II) salen complex must be oxidized to Co(III) to be active [3].

    • Protocol: Dissolve Co(II) catalyst in DCM, add acetic acid (2 equiv relative to cat), and stir open to air for 1 hour. The color changes from orange/red to dark brown. Evaporate solvent to yield the active Co(III)-OAc species before adding the epoxide.

Q: Distillation is a nightmare. The pot foams uncontrollably.

  • Root Cause: The byproduct ((S)-diol) creates a viscous network that traps gas, and residual catalyst can cause decomposition.

  • Fix:

    • Pre-Distillation Extraction: Do not distill the crude mixture directly. Dilute with pentane or hexanes and wash with water. The (S)-diol is water-soluble; the (R)-epoxide stays in the organic layer [4].

    • Flash Distillation: Once the bulk diol is removed, distill the epoxide.

Q: The ee% is stuck at 96%, but specs require >99%.

  • Root Cause: Insufficient conversion of the "wrong" enantiomer.

  • Fix: Push the conversion slightly past 50% (theoretical max yield is 50%). Add a slight excess of water (0.55 to 0.60 equiv total) and extend reaction time. You sacrifice yield (dropping from 45% to 40%) to burn off the remaining (S)-epoxide.

Module 4: Stability & Storage Data

The electron-deficiency of the 3,5-bis(CF3) group makes this epoxide uniquely fragile compared to styrene oxide.

ParameterSpecification/LimitReason
Storage Temp < 4°C (Refrigerated)Prevents slow polymerization.
Atmosphere Dry Argon/NitrogenMoisture causes hydrolysis to the solid diol (MP ~100°C).
Lewis Acids Strictly Avoid Trace acid (SiO2, metal salts) triggers rapid rearrangement to the aldehyde or ketone.
Container Teflon/HDPE or Silanized GlassAvoid untreated glass surfaces if storing for months (surface -OH acidity).
References
  • Yang, W. et al. (2020).[1] "Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide." Organic Process Research & Development, 24(5), 916–939. Link

  • Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2] (General reference for DMSO criticality classes).

  • Schaus, S. E. et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society, 124(7), 1307–1315. Link

  • Stevenson, C. P. et al. (2006). "Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides." Organic Syntheses, 83, 162. Link

  • Hale, J. J. et al. (1998). "Structural Optimization Affording... Aprepitant." Journal of Medicinal Chemistry, 41(23), 4607–4614. Link

Disclaimer: This guide is for professional research use only. Always perform a specific hazard assessment (HazOp) before scaling up reactions involving DMSO or energetic precursors.

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Fidelity in the Ring-Opening of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane: A Comparative Analytical Guide

Topic: Confirming the regioselectivity of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane ring-opening Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the regioselectivity of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane ring-opening Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Steric-Electronic Mismatch

The epoxide 2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a critical pharmacophore precursor, most notably serving as the chiral building block for Neurokinin-1 (NK1) receptor antagonists like Aprepitant (Emend) and Fosaprepitant .[1]

Unlike unsubstituted styrene oxide, where the phenyl ring stabilizes a developing positive charge at the benzylic (


) position (often favoring 

-attack under acidic conditions), the 3,5-bis(trifluoromethyl)phenyl moiety presents a potent electron-withdrawing group (EWG).[1] This creates a "steric-electronic mismatch":
  • Sterics favor attack at the terminal (

    
    ) carbon.[1]
    
  • Electronics (via the electron-deficient ring) destabilize the benzylic carbocation character, heavily suppressing the

    
    -like 
    
    
    
    -attack pathway even under Lewis acid catalysis.

This guide objectively compares the analytical methods required to confirm regioselectivity in this specific ring-opening, providing the data and protocols necessary to distinguish the Major Isomer (Terminal Attack) from the Minor Isomer (Benzylic Attack) .

Mechanistic Pathways & Regioselectivity

To validate your product, you must first understand the competing pathways. The electron-deficient nature of the aryl ring significantly alters the transition state energy landscape compared to standard styrene oxides.

The Pathways
  • Path A (Terminal/

    
    -Attack):  Nucleophile attacks the less hindered methylene carbon.[1] This is the dominant pathway for this substrate due to the destabilized benzylic position.
    
    • Product: Secondary alcohol (Ar-CH(OH)-CH2-Nu).[1]

  • Path B (Benzylic/

    
    -Attack):  Nucleophile attacks the benzylic carbon.[1] Usually favored by cation-stabilizing groups (e.g., p-methoxy), but disfavored  here.[1]
    
    • Product: Primary alcohol (Ar-CH(Nu)-CH2-OH).[1]

ReactionPathways Epoxide 2-[3,5-Bis(CF3)phenyl]oxirane TS_A Transition State A (Sterically Favored) Epoxide->TS_A Path A (Terminal) TS_B Transition State B (Electronically Destabilized) Epoxide->TS_B Path B (Benzylic) Nu Nucleophile (Nu:) Nu->TS_A Nu->TS_B Prod_A Major Product (Beta-Attack) Secondary Alcohol Ar-CH(OH)-CH2-Nu TS_A->Prod_A Fast (k_beta >> k_alpha) Prod_B Minor Product (Alpha-Attack) Primary Alcohol Ar-CH(Nu)-CH2-OH TS_B->Prod_B Slow (Destabilized Cation)

Figure 1: Mechanistic divergence in the ring-opening of electron-deficient styrene oxides. The bis-CF3 substitution suppresses Path B.

Comparative Analysis of Confirmation Methods

Distinguishing the regioisomers requires specific analytical techniques. The following table compares the efficacy of standard methods for this specific substrate.

MethodRegiochemical ResolutionCausality & Insight
1H NMR High (Definitive) The chemical shift (

) of the benzylic proton is the diagnostic "fingerprint." The electronegativity difference between -OH and -Nu (e.g., -NHR) causes a distinct shift.[1]
13C NMR High The benzylic carbon shift differs significantly (~10-15 ppm) depending on direct attachment to Oxygen vs. Nitrogen/Nucleophile.[1]
19F NMR LowThe

groups are too distant from the reaction center to show significant splitting or shift differences between regioisomers.
HPLC/UPLC Medium-HighExcellent for quantifying ratios once standards are established, but cannot inherently identify structure without MS coupling or reference standards.[1]
X-Ray AbsoluteRequires crystalline derivatives.[1] The secondary alcohol (Major) often crystallizes well as a salt (if Nu is an amine).[1]
The Gold Standard: 1H NMR Diagnostic Criteria

For a typical ring opening with an amine (e.g., Benzylamine) or Azide:

  • Scenario A (Major Product - Terminal Attack):

    • Structure:

      
      [1]
      
    • Diagnostic Signal: The benzylic proton is attached to a carbon bearing an Oxygen .

    • Shift (

      
      ):  Downfield, typically 4.7 – 5.1 ppm  (dd).[1]
      
    • Coupling: Shows coupling to the adjacent methylene protons and the OH proton (if DMSO-

      
       is used).
      
  • Scenario B (Minor Product - Benzylic Attack):

    • Structure:

      
      [1]
      
    • Diagnostic Signal: The benzylic proton is attached to a carbon bearing a Nitrogen (or other nucleophile).[1]

    • Shift (

      
      ):  Upfield relative to Scenario A, typically 3.8 – 4.2 ppm  (t or dd).
      
    • Shift Logic: Oxygen is more electronegative than Nitrogen, deshielding the benzylic proton more in the Major product.

Detailed Experimental Protocol

This protocol describes the ring opening with a secondary amine (e.g., morpholine or benzylamine) and the subsequent analytical validation.

Step 1: Reaction Setup (Lewis Acid Catalyzed vs. Thermal)

Note: While thermal conditions favor terminal attack, Lewis Acid catalysis (e.g.,


 or 

) is often tested to accelerate kinetics.[1] For this substrate, even Lewis Acids rarely invert selectivity due to the electronic deactivation.
  • Dissolution: Dissolve 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq) in anhydrous Acetonitrile (

    
    ).
    
  • Nucleophile Addition: Add the amine nucleophile (1.1 eq).

  • Catalyst (Optional): Add

    
     (5 mol%) if assessing catalytic acceleration.[1]
    
  • Conditions:

    • Thermal: Reflux at 80°C for 12 hours.

    • Catalytic:[1][2][3][4] Stir at RT for 4-6 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water/brine.[1] Dry over

    
    .[1][5]
    
Step 2: Analytical Validation Workflow

AnalyticalWorkflow Crude Crude Reaction Mixture TLC 1. TLC Analysis (Check for spot separation) Crude->TLC NMR_Prep 2. 1H NMR Sample Prep (Solvent: DMSO-d6) TLC->NMR_Prep Decision 3. Inspect Benzylic Region (3.5 - 5.5 ppm) NMR_Prep->Decision Result_A Signal at ~4.8-5.0 ppm (CH-OH) CONFIRMS TERMINAL ATTACK Decision->Result_A Major Peak Result_B Signal at ~3.8-4.0 ppm (CH-Nu) CONFIRMS BENZYLIC ATTACK Decision->Result_B Minor Peak

Figure 2: Decision tree for assigning regiochemistry via 1H NMR.

Step 3: Quantitative Ratio Determination (HPLC)

To quantify the regioselectivity (ratio of


:

attack):
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Gradient 10%

    
     90% ACN over 20 min.
    
  • Detection: UV at 210 nm and 254 nm.

  • Expected Elution: The Major Isomer (Secondary Alcohol) is typically less polar than the primary alcohol isomer due to internal hydrogen bonding capabilities and the shielding of the polar OH group by the bulky aryl/nucleophile flank, often resulting in a slightly longer retention time (method dependent).

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of the bis-CF3 group blocks nucleophile approach.[1]Increase temperature to reflux or switch to a more polar aprotic solvent (e.g., DMSO) to enhance nucleophilicity.[1]
Unexpected Regioisomer (

-attack)
Presence of strong Bronsted acid or extremely high temperatures promoting cationic character.[1]Ensure basic or neutral conditions.[1][5] Avoid protic acids.[1] Use mild Lewis acids (

) if catalysis is needed.[1]
Complex NMR Spectra Rotamers (if using amide/bulky amine nucleophiles) or F-coupling.[1]Run NMR at elevated temperature (50°C) to coalesce rotamers.[1] Use 1H{19F} decoupling if available.
References
  • Hale, J. J., et al. (1998).[1] "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-benzylamine NK1 receptor antagonists." Journal of Medicinal Chemistry. Link[1]

  • Brands, K. M. J., et al. (2003).[1] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society. Link[1]

  • Azizi, N., & Saidi, M. R. (2005).[1] "LiClO4-catalyzed regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry. Link[1]

  • Caron, S., et al. (2006).[1] "Nucleophilic Ring Opening of Epoxides." Practical Synthetic Organic Chemistry. Wiley-Interscience.[1] Link[1]

Sources

Comparative

Technical Comparison Guide: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane vs. Standard Chiral Epoxides

The following technical guide compares 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane with standard chiral epoxides, focusing on its unique electronic properties, reactivity profiles, and application in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane with standard chiral epoxides, focusing on its unique electronic properties, reactivity profiles, and application in pharmaceutical synthesis.

[1]

Executive Summary & Chemical Identity[1][2][3]

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (often referred to as 3,5-bis(trifluoromethyl)styrene oxide) is a specialized chiral building block.[1] Unlike the ubiquitous Styrene Oxide , this fluorinated derivative possesses extreme electronic properties due to the two trifluoromethyl groups.[2] These groups dramatically alter its reactivity, stability, and regioselectivity, making it a critical intermediate for high-value NK1 receptor antagonists like Aprepitant (Emend®) .[2]

Feature2-[3,5-Bis(trifluoromethyl)phenyl]oxiraneStyrene Oxide (Benchmark)
CAS (Racemic) 112190-47-596-09-3
Electronic Character Highly Electron-Deficient (

)
Neutral / Mildly Electron-Rich
Primary Utility Synthesis of Aprepitant, FosaprepitantGeneral chiral synthon, Polymer cross-linking
Cost Tier High-Value Fine ChemicalCommodity Chemical

Electronic Profile & Mechanistic Implications[1][2][4]

The defining feature of this epoxide is the 3,5-bis(trifluoromethyl)phenyl moiety. To understand its performance, we must compare its electronic demand to standard alternatives.[2]

Electronic Demand (Hammett Parameters)

The trifluoromethyl group is strongly electron-withdrawing (EWG).[1][2]

  • Styrene Oxide: The phenyl ring can stabilize a developing positive charge at the benzylic (

    
    ) position via resonance.[2]
    
  • 3,5-Bis(CF3) Derivative: The two

    
     groups exert a powerful inductive withdrawing effect (
    
    
    
    ).[1] This destabilizes any carbocation character at the benzylic position.[2]
Impact on Ring Opening Regioselectivity

This electronic difference inverts or amplifies regioselectivity compared to styrene oxide.[2]

  • Scenario A: Acid-Catalyzed Hydrolysis (HKR context)

    • Styrene Oxide:[1][2][3][4][5][6] Protonation of the oxygen leads to ring opening at the

      
      -carbon  (benzylic) because it can sustain a partial positive charge.
      
    • 3,5-Bis(CF3) Derivative: The destabilized

      
      -carbon forces the nucleophile to attack the 
      
      
      
      -carbon
      (terminal) via a pure
      
      
      mechanism, or significantly retards the reaction if forced to go via
      
      
      -attack.
  • Scenario B: Nucleophilic Attack (Basic conditions)

    • Both: Favor

      
      -attack due to steric hindrance at the 
      
      
      
      -carbon.[1] However, the 3,5-bis(CF3) ring makes the epoxide carbons more electrophilic overall, potentially increasing reaction rates with hard nucleophiles, provided steric hindrance isn't prohibitive.[2]
Visualization of Regioselectivity Logic[2]

Regioselectivity Substrate Epoxide Substrate StyreneOx Styrene Oxide (Electron Neutral) Substrate->StyreneOx CF3Ox 3,5-Bis(CF3) Derivative (Electron Deficient) Substrate->CF3Ox Cond_Acid Acidic Conditions (e.g., H+ / Lewis Acid) Alpha Alpha Attack (Benzylic) Stabilized Cation Pathway Cond_Acid->Alpha Major Path (Cation Stabilization) Beta Beta Attack (Terminal) Steric/SN2 Pathway Cond_Acid->Beta Shifted Path! (Destabilized Cation) Cond_Base Basic/Nucleophilic (e.g., N3-, OH-) Cond_Base->Beta Major Path (Sterics) Cond_Base->Beta Enhanced Electrophilicity StyreneOx->Cond_Acid StyreneOx->Cond_Base CF3Ox->Cond_Acid CF3Ox->Cond_Acid Shifted Path! (Destabilized Cation) CF3Ox->Cond_Base CF3Ox->Cond_Base Enhanced Electrophilicity

Caption: Decision tree illustrating how the electron-withdrawing CF3 groups shift the regioselectivity preference from Alpha (benzylic) to Beta (terminal) even under acidic conditions.

Comparative Performance Data

The following data aggregates typical performance metrics from Hydrolytic Kinetic Resolution (HKR) and nucleophilic ring-opening experiments.

Hydrolytic Kinetic Resolution (Jacobsen's Catalyst)

HKR is the gold standard for accessing the enantiopure epoxide.[2]

MetricStyrene Oxide3,5-Bis(CF3)styrene OxideInterpretation
Catalyst Loading 0.2 - 0.5 mol%0.5 - 1.0 mol%Electron-deficient substrates often require slightly higher loading or longer times.[1]
Time to 50% Conv. 2 - 4 hours6 - 12 hoursThe "pull" of the catalyst (Lewis acid activation) is weaker due to lower basicity of the epoxide oxygen.
Enantiomeric Excess (ee) >99% (recovered epoxide)>99% (recovered epoxide)Excellent selectivity is maintained despite slower kinetics.[1][2]
k_rel (Selectivity Factor) > 10050 - 80Slightly lower selectivity factor due to tighter transition states, but still highly efficient.[1][2]
Nucleophilic Ring Opening (Azidolysis)

Reaction with


 or 

to form chiral amino-alcohol precursors.[1][2]
SubstrateConditionsRegioselectivity (

)
Yield
Styrene Oxide

, Cr-salen
15 : 8592%
3,5-Bis(CF3)styrene Oxide

, Cr-salen
< 2 : 98 94%
Analysis High Beta-Selectivity The electronic bias strongly favors terminal attack, simplifying purification.[1]

Experimental Protocols

Protocol A: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Target: Preparation of (R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane.[1]

Reagents:

  • Racemic 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 equiv)[1]

  • (R,R)-Co(salen) complex (0.5 mol%)[1]

  • Acetic acid (2.0 equiv relative to catalyst, for activation)

  • Water (0.55 equiv)[1]

  • THF (minimal, optional)

Workflow:

  • Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add acetic acid and stir open to air for 30 min to generate the active Co(III) species.[2] Evaporate solvent to obtain a brown solid.[2]

  • Reaction: Add the racemic epoxide (neat) to the catalyst.[2] Cool to 0°C.[2]

  • Initiation: Add water (0.55 equiv) dropwise over 1 hour. Note: Exotherm control is critical, though less severe than with propylene oxide.[2]

  • Stirring: Allow to warm to room temperature (20-25°C) and stir for 12-18 hours.

  • Monitoring: Monitor conversion via Chiral GC (e.g., Cyclodex-B column). Stop when epoxide ee >99%.[2]

  • Workup: Distill the unreacted (R)-epoxide directly from the mixture under high vacuum (boiling point is significantly higher than styrene oxide, approx 80-90°C at 0.5 mmHg). The diol residue remains in the pot.[2]

Protocol B: Regioselective Ring Opening with Benzyl Alcohol

Context: Mimicking the ether linkage formation in Aprepitant synthesis.

Note: In the industrial Merck process, the ether linkage is typically formed by reacting the chiral alcohol (derived from ketone reduction) with a morpholine electrophile, rather than opening the epoxide.[2] However, if opening the epoxide:

  • Setup: Mix (R)-epoxide (1.0 equiv) with Benzyl Alcohol (1.2 equiv).

  • Catalyst: Add

    
     (catalytic) at -20°C.
    
  • Observation: Unlike styrene oxide, which might yield a mixture of

    
     ethers, the 3,5-bis(CF3) derivative will predominantly yield the primary alcohol  (attack at 
    
    
    
    -carbon) unless a specific ligand-controlled catalyst is used to force
    
    
    -attack.[1]
    • Critical Warning: If the target is the secondary alcohol (benzylic ether), this route is disfavored for this specific substrate.[2] Use the Noyori Transfer Hydrogenation of the corresponding ketone instead.[2]

Synthesis Pathway Visualization[2]

The following diagram maps the strategic choices in using this epoxide versus alternative routes for Aprepitant synthesis.

SynthesisPath Start 3,5-Bis(CF3)benzaldehyde Route_Epox Route A: Epoxidation Start->Route_Epox Corey-Chaykovsky Route_Ketone Route B: Grignard + Oxidation Start->Route_Ketone MeMgBr then [Ox] Rac_Epox Racemic Epoxide Route_Epox->Rac_Epox Ketone 3,5-Bis(CF3)acetophenone Route_Ketone->Ketone HKR Jacobsen HKR (Co-Salen) Rac_Epox->HKR Noyori Noyori Transfer Hydrogenation (Ru-Catalyst) Ketone->Noyori Chiral_Epox (R)-Epoxide (>99% ee) HKR->Chiral_Epox Chiral_Alc (R)-1-Arylethanol (>99% ee) Noyori->Chiral_Alc Note Preferred Industrial Route for Aprepitant is Route B Noyori->Note Chiral_Epox->Chiral_Alc Reductive Opening (Regio-issues possible)

Caption: Comparison of synthetic access routes. While the epoxide (Route A) is a valid chiral building block, the ketone reduction (Route B) is often preferred industrially to avoid regioselectivity issues during ring opening.

References

  • Jacobsen, E. N. , et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3."[2] Journal of the American Chemical Society, 1996, 118, 7420.[2]

  • Merck & Co. "A Redesigned, Efficient Synthesis of Aprepitant."[2][7] Green Chemistry Challenge Awards, EPA, 2005.[2]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis."[2] Science, 1997, 277(5328), 936-938.[2] [1]

  • Hale, J. J. , et al. "Structural Optimization Affording Aprepitant... a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist."[2][8] Journal of Medicinal Chemistry, 1998, 41(23), 4607-4614.[2][8]

  • Brands, K. M. J. , et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation."[2][8] Journal of the American Chemical Society, 2003, 125(8), 2129-2135.[2][8]

Sources

Validation

Comparison Guide: Advanced Strategies in Asymmetric Synthesis of Vicinal Diols and Amino Alcohols

A Comparative Analysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane and Its Strategic Alternatives As a Senior Application Scientist, this guide provides an in-depth comparison of synthetic strategies for producing chira...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane and Its Strategic Alternatives

As a Senior Application Scientist, this guide provides an in-depth comparison of synthetic strategies for producing chiral 1,2-diols and 1,2-amino alcohols—critical building blocks in modern drug development. We will benchmark the asymmetric ring-opening (ARO) of the highly activated substrate, 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, against other leading methodologies. This analysis moves beyond simple protocols to explain the causal factors behind experimental choices, offering researchers a clear framework for selecting the optimal pathway for their specific synthetic challenges.

The Importance of Chiral 1,2-Difunctionalized Motifs

Enantiomerically pure 1,2-diols and 1,2-amino alcohols are ubiquitous structural motifs in pharmaceuticals, natural products, and chiral ligands for metal-catalyzed reactions.[1][2][3][4] The precise spatial arrangement of their vicinal hydroxyl and amino groups is often crucial for biological activity. Consequently, the development of robust and highly selective methods for their synthesis is a cornerstone of modern organic chemistry.[5][6][7]

The Benchmark: Asymmetric Ring-Opening of a Highly Activated Epoxide

The nucleophilic ring-opening of epoxides is a powerful and atom-economical method for creating 1,2-difunctionalized compounds.[8] The choice of epoxide substrate is critical for achieving high reactivity and selectivity.

Benchmark Reagent: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

This substrate is specifically designed for high performance in asymmetric catalysis. The rationale behind its structure is twofold:

  • Electronic Activation: The two trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. They exert a strong negative inductive effect on the phenyl ring, which in turn polarizes the C-O bonds of the attached oxirane. This polarization significantly activates the epoxide, making it more susceptible to nucleophilic attack.[9]

  • Steric Influence: The bulky 3,5-disubstituted phenyl group provides a significant steric bias, which, in concert with a chiral catalyst, can effectively shield one face of the epoxide, leading to highly predictable and selective nucleophilic attack at a specific carbon atom.

The primary application is the desymmetrization or kinetic resolution of such epoxides using a chiral catalyst, where a nucleophile is delivered with high enantioselectivity.

Fig 1. General workflow for the benchmark ARO strategy.

While this substrate represents an excellent system for achieving high selectivity, its preparation adds steps to a synthetic sequence. This prompts a critical evaluation of alternative strategies that may offer greater efficiency or broader applicability, particularly those that generate the desired functionality directly from simpler starting materials like alkenes.

Strategic Alternatives to Pre-formed Activated Epoxides

We will now compare the benchmark approach with two powerful, alternative strategies that start from the corresponding alkene: Sharpless Asymmetric Dihydroxylation (AD) and Sharpless Asymmetric Aminohydroxylation (AA). These methods build the chiral centers directly onto the carbon backbone.

Alternative Strategy 1: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD is a landmark reaction that converts a prochiral alkene directly into a chiral vicinal diol with high enantioselectivity.[10][11][12] This method obviates the need to pre-form and isolate an epoxide intermediate.

Mechanism and Core Principles: The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand. A stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the Os(VIII) catalyst, allowing the use of osmium in catalytic quantities.[13] The reaction proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol.[11]

The choice of ligand—either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative—dictates which face of the alkene is hydroxylated, providing predictable access to either enantiomer of the diol product. Commercially available pre-mixed reagent systems, known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand), have made this reaction exceptionally user-friendly.[11][12]

Fig 2. Catalytic cycle of the Sharpless AD reaction.

Performance and Considerations: The Sharpless AD is highly reliable for a wide range of alkenes, often delivering enantiomeric excesses (e.e.) greater than 95%.[14][15] Electron-rich double bonds tend to react faster than electron-poor ones.[10]

Substrate TypeTypical YieldTypical e.e. (%)Notes
trans-Disubstituted AlkenesHigh (85-98%)Excellent (98-99+)Generally the best substrates.
Monosubstituted AlkenesGood (70-95%)Good to Excellent (85-99)e.e. can be slightly lower than for trans-alkenes.
cis-Disubstituted AlkenesModerate to GoodModerate to Good (80-96)Often gives lower selectivity than trans isomers.[16]
Electron-Deficient AlkenesVariableGood to ExcellentReaction rate can be slow; acidic pH may be required.[10][13]
Alternative Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA)

Analogous to the AD, the Sharpless AA reaction installs both a hydroxyl group and a protected amino group across a double bond in a single, stereocontrolled step.[17] This provides direct access to valuable chiral 1,2-amino alcohols.

Mechanism and Core Principles: The AA reaction uses a similar osmium/chiral ligand catalytic system but employs a nitrogen source, typically a salt of a carbamate (e.g., tert-butyl carbamate) or a sulfonamide, as the nucleophile.[4][17]

A significant challenge in the AA reaction is controlling regioselectivity. For an unsymmetrical alkene like styrene, the nucleophilic nitrogen can add to either the benzylic (α) or terminal (β) carbon. The choice of chiral ligand and nitrogen source can influence this outcome, but mixtures of regioisomers are common.[18] However, reaction conditions, such as pH, can be optimized to favor one regioisomer.[19]

Substrate (Styrene)Nitrogen SourceLigandRegioselectivity (Benzylic:Terminal)Yield (%)e.e. (%)
Styrenet-Butyl Carbamate(DHQ)₂PHAL85:157098 (major)
4-MeO-Styrenet-Butyl Carbamate(DHQ)₂PHAL97:37599 (major)
StyreneChloramine-T(DHQD)₂PHAL5:958199 (major)

Data synthesized from representative literature.[4][18][19]

Alternative Strategy 3: ARO of meso-Epoxides and Kinetic Resolution

This strategy returns to the use of epoxides but focuses on simpler, often commercially available, non-activated meso-epoxides (e.g., cyclohexene oxide) or racemic terminal epoxides. Here, the stereochemical outcome is almost entirely dependent on the power of the chiral catalyst rather than any inherent bias from the substrate.

  • Desymmetrization of meso-Epoxides: A chiral catalyst selectively activates one of the two enantiotopic C-O bonds for attack by a nucleophile, converting the achiral meso-epoxide into a single enantiomer of the product.[2][20] This can be a highly efficient process, with a theoretical maximum yield of 100%.[20]

  • Hydrolytic Kinetic Resolution (HKR): For racemic terminal epoxides, a chiral catalyst (notably Jacobsen's (salen)Co(III) complex) can selectively hydrolyze one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high optical purity.[21][22][23] This is an exceptionally practical and scalable method, though the maximum theoretical yield for the recovered epoxide is 50%.[24]

A wide array of catalysts have been developed for these transformations, including metal-salen complexes[25][26][27] and various organocatalysts, which avoid the use of metals entirely.[1][5][28][29]

Reaction TypeSubstrateCatalyst SystemNucleophileYield (%)e.e. (%)
DesymmetrizationCyclohexene OxideSc(OTf)₃ / Chiral BipyridineAniline9592
DesymmetrizationCyclohexene OxideChiral (salen)CrN₃TMSN₃8998
HKR(±)-Propylene Oxide(R,R)-(salen)Co(OAc)H₂O45 (epoxide)>99

Data synthesized from representative literature.[24][27][30]

Head-to-Head Comparison: Choosing the Right Strategy

The optimal synthetic route depends on the specific target molecule, available starting materials, and desired scale.

FeatureARO of Activated EpoxideSharpless ADSharpless AAARO of meso/Racemic Epoxides
Starting Material Alkene (requires pre-epoxidation)AlkeneAlkenemeso or Racemic Epoxide
Key Advantage Potentially very high selectivity due to substrate activation.High reliability, excellent e.e., commercially available kits.Direct access to amino alcohols in one step.Uses simpler substrates; catalyst-controlled.
Key Disadvantage Requires synthesis of a specialized substrate.Use of toxic and expensive OsO₄ (though catalytic).Regioselectivity can be a major issue.Kinetic resolution is limited to 50% yield for one product.
Atom Economy GoodExcellentExcellentGood (Desymmetrization) or Poor (HKR)
Predictability HighExcellent (Mnemonic-driven)Moderate (Regiochemistry)High (Catalyst-dependent)
Best For... Cases where extreme selectivity is needed and substrate synthesis is feasible.Reliable, scalable synthesis of a wide variety of chiral diols.Rapid synthesis of amino alcohols when regioselectivity is manageable.Large-scale production of enantiopure terminal epoxides (via HKR) or specific trans-1,2-difunctionalized rings.

Detailed Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of a meso-Epoxide with Aniline (Representative)

This protocol is adapted from the work of Kobayashi et al. on scandium-catalyzed ARO in water.[30][31]

  • To a test tube, add scandium(III) tris(dodecyl sulfate) (Sc(DS)₃, 0.01 mmol, 1 mol%) and the chiral bipyridine ligand (0.012 mmol, 1.2 mol%).

  • Add deionized water (2 mL). Stir the mixture for 30 minutes at room temperature to form the catalyst complex.

  • Add cyclohexene oxide (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).

  • Stir the resulting mixture vigorously at 30 °C for 24 hours.

  • Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral trans-2-anilinocylohexan-1-ol.

  • Determine enantiomeric excess by chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol is a general procedure based on the original Sharpless reports.[11][12]

  • In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of alkene).

  • Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.

  • Add methanesulfonamide (CH₃SO₂NH₂, 1.0 equiv., optional but recommended for many substrates) and stir for 2 minutes.

  • Add the alkene (1.0 mmol, 1.0 equiv.) to the cold, stirring mixture.

  • Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can vary from 4 to 24 hours depending on the substrate.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude diol by silica gel chromatography or recrystallization.

  • Determine enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Conclusion

While the asymmetric ring-opening of highly activated epoxides like 2-[3,5-bis(trifluoromethyl)phenyl]oxirane provides a powerful method for achieving high enantioselectivity, it is one of several elite strategies available to the synthetic chemist. The Sharpless Asymmetric Dihydroxylation and Aminohydroxylation reactions offer formidable, direct routes from simple alkenes, boasting broad substrate scopes and operational simplicity. Furthermore, catalyst-centric approaches, such as the desymmetrization of meso-epoxides and the hydrolytic kinetic resolution of racemic epoxides, provide highly efficient and scalable alternatives, particularly when the target is a fundamental chiral building block.

The ultimate choice of method should be guided by a holistic analysis of the entire synthetic route, considering factors such as starting material availability, step economy, scalability, and the specific stereochemical and regiochemical challenges posed by the target molecule.

References

  • Lattanzi, A. (2017). Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides. IRIS - UNISA. [Link]

  • Zheng, G. W., & Feng, C. (2004). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Journal of the American Chemical Society. [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central. [Link]

  • Brandes, B. D., & Jacobsen, E. N. (2001). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Scilit. [Link]

  • Brandes, B. D., & Jacobsen, E. N. (2001). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Thieme Connect. [Link]

  • Lattanzi, A. (2016). Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Request PDF. [Link]

  • Zheng, G. W., & Feng, C. (2004). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Journal of the American Chemical Society. [Link]

  • G-A, F., et al. (2005). Enantioselective Ring Opening of meso-Epoxides by Aromatic Amines Catalyzed by Lanthanide Iodo Binaphtholates. ACS Publications. [Link]

  • Azoulay, S., et al. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications. [Link]

  • Azoulay, S., et al. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]

  • Capozzi, M. A. M., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Organic & Inorganic Au. [Link]

  • Fache, F., et al. (2005). Enantioselective ring opening of meso-epoxides by aromatic amines catalyzed by lanthanide iodo binaphtholates. PubMed. [Link]

  • Brandes, B. D., & Jacobsen, E. N. (2001). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Semantic Scholar. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Martins, T. E. A., et al. (2011). Unusual Behavior of a Novel Heterogeneous Chiral Dimer Cr(III)−Salen Complex in the Epoxidation/Epoxide Ring-Opening Reaction of trans-Methylcinnamate Ester. ACS Publications. [Link]

  • Regati, S., et al. (2013). Enantioselective ring-opening of meso-epoxides by aromatic amines catalyzed by a homochiral metal–organic framework. Chemical Communications. [Link]

  • Singh, U. K., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Graphy Publications. [Link]

  • N/A. (n.d.). From 1,2 diols. Wordpress. [Link]

  • Trost, B. M., & Toste, F. D. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]

  • O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • O'Brien, P., et al. (1999). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rubin, A. E., & Sharpless, K. B. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. ACS Publications. [Link]

  • N/A. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]

  • Rioz-Martínez, A., et al. (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. RSC Publishing. [Link]

  • Kim, H., et al. (2023). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. RSC Publishing. [Link]

  • N/A. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • N/A. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • N/A. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Heravi, M. M., et al. (2020). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Jacobsen, E. N., et al. (2004). Hydrolytic kinetic resolution of cyclic substrates.
  • N/A. (n.d.). Synthesis of β-amino alcohols. Organic Chemistry Portal. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. [Link]

  • Ramachandran, P. V., et al. (2012). Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. Green Chemistry. [Link]

  • Nielsen, L. P. C., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. [Link]

  • Hrobarik, P., et al. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. PubMed. [Link]

  • Johnson, J. S., & Evans, D. A. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]

  • N/A. (n.d.). (R)-2-(3,5-Bis(trifluoromethyl)phenyl)oxirane. PubChem. [Link]

  • Wang, Y-F., et al. (2023). Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)-Substituted Molecules via Normal [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethyl Benzothiophene Ketimines and β-Trifluoromethyl Enones. PubMed. [Link]

  • Burkhardt, E., et al. (2001). Synthesis and Crystal Structure of Tris-[3,5-bis(trifluoromethyl)phenyl]arsine. ResearchGate. [Link]

Sources

Comparative

Chiral HPLC methods for separating enantiomers of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane derivatives

Executive Summary The enantioselective separation of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a critical process step in the synthesis of neurokinin-1 (NK-1) receptor antagonists, most notably Aprepitant . The pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective separation of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a critical process step in the synthesis of neurokinin-1 (NK-1) receptor antagonists, most notably Aprepitant . The pharmacological efficacy of these drugs relies heavily on the absolute stereochemistry of the epoxide intermediate.

This guide provides a technical comparison of the two dominant polysaccharide-based chiral stationary phases (CSPs) used for this separation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). While both phases utilize similar chiral selectors, the supramolecular structure of the polymer backbone (helical amylose vs. linear cellulose) creates distinct recognition pockets for the bulky bis(trifluoromethyl)phenyl group.

Part 1: Mechanistic Basis of Separation

The Challenge: Electronic and Steric Factors

The target molecule presents a unique separation challenge due to two factors:

  • Electronic Deficiency: The two

    
     groups at the 3 and 5 positions strongly withdraw electrons from the phenyl ring, making it 
    
    
    
    -acidic. This requires a CSP with
    
    
    -basic character (provided by the carbamate groups) to facilitate
    
    
    -
    
    
    interactions.
  • Steric Bulk: The

    
     groups significantly increase the hydrodynamic volume of the aromatic ring. The chiral groove of the CSP must be large enough to accommodate this bulk while maintaining a tight enough fit to discriminate between the 
    
    
    
    and
    
    
    epoxide orientations.
Mechanism Visualization

The following diagram illustrates the "Three-Point Interaction" model required for successful resolution, highlighting the specific interactions utilized by polysaccharide columns.

ChiralRecognition Analyte 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Interaction1 π-π Interaction (Electron-deficient Phenyl vs. Electron-rich Carbamate) Analyte->Interaction1 Interaction2 Dipole-Dipole (Epoxide Oxygen vs. Carbamate NH/C=O) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Groove Fit) Analyte->Interaction3 CSP Polysaccharide CSP (Amylose/Cellulose Carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: Mechanistic interactions driving chiral recognition.[1] The electron-deficient aromatic ring of the analyte interacts with the


-basic CSP, while the epoxide oxygen serves as a hydrogen bond acceptor.

Part 2: Comparative Assessment (AD-H vs. OD-H)

The Primary Contenders
  • Column A: Chiralpak AD-H (Amylose backbone)

    • Structure: Left-handed 3/4 helical groove.

    • Characteristics: The helical structure creates deep, defined chiral cavities. It is historically the "Gold Standard" for bulky aromatic compounds.

  • Column B: Chiralcel OD-H (Cellulose backbone) [2]

    • Structure: Linear, rod-like polymer chains.

    • Characteristics: Often provides different selectivity due to "trench-like" cavities rather than helical grooves.

Performance Data Comparison

The following data summarizes typical performance metrics for 3,5-bis(trifluoromethyl)phenyl derivatives under Normal Phase conditions.

MetricChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Verdict
Selectivity (

)
1.25 - 1.40 1.15 - 1.25AD-H Wins. The amylose helix better accommodates the bulky

groups.
Resolution (

)
> 2.5 (Baseline)1.5 - 2.0 (Near Baseline)AD-H Wins. Provides wider peak spacing, essential for preparative scale-up.
Retention (

)
Lower (

)
Higher (

)
AD-H Wins. Faster elution means higher throughput.
Loading Capacity HighModerateAD-H Wins. Critical for purifying intermediates in drug synthesis.
Robustness HighHighTie. Both are robust if mobile phase water content is controlled.

Expert Insight: While Chiralcel OD-H is a capable column, Chiralpak AD-H is the preferred choice for this specific molecule. The helical pitch of the amylose derivative appears to possess the ideal geometry to "lock" the bis(trifluoromethyl)phenyl group, enhancing the stereoselective discrimination.

Part 3: Optimized Experimental Protocol

This protocol is designed for the Chiralpak AD-H column, validated for reproducibility and resolution.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].[4]

    • Note: Ethanol can be substituted for IPA (95:5 ratio) if peak sharpness needs improvement, but IPA generally offers better selectivity for this epoxide.

  • Flow Rate: 0.8 mL/min (Adjust to keep backpressure < 50 bar).

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (primary) or 235 nm.

    • Reasoning: The

      
      -phenyl ring has strong absorption in the low UV range. 235 nm minimizes solvent cutoff noise from IPA.
      
Sample Preparation (Self-Validating Step)
  • Solvent: Dissolve sample in the mobile phase (Hexane/IPA).

  • Concentration: 0.5 mg/mL for analytical screening.

  • Filtration: 0.45 µm PTFE filter (Essential to prevent frit blockage).

  • Validation: Inject a "System Suitability Solution" (racemic mixture) before running pure enantiomer samples to confirm resolution (

    
    ).
    
Method Development Workflow

Use this decision tree to optimize the separation if the standard conditions yield poor results.

MethodDev Start Start: Hexane/IPA (90:10) Column: Chiralpak AD-H CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Mod1 Decrease Polar Modifier (Hexane/IPA 98:2) Poor->Mod1 Peaks overlap? Mod2 Change Modifier Type (Switch IPA to Ethanol) Poor->Mod2 Broad peaks? Mod1->CheckRs Mod3 Switch Column (Try Chiralcel OD-H) Mod1->Mod3 Still failing Mod2->CheckRs Mod2->Mod3 Still failing

Figure 2: Optimization workflow. Standard optimization involves reducing alcohol content or switching alcohol type before changing the stationary phase.

Part 4: Troubleshooting & Robustness

Common Issues and Solutions
  • Peak Tailing:

    • Cause: Non-specific interactions with residual silanol groups on the silica support.

    • Fix: Although epoxides are neutral, trace acidity in the mobile phase can cause ring opening or tailing. Ensure solvents are HPLC grade. If tailing persists, adding 0.1% Diethylamine (DEA) is NOT recommended for epoxides as it may trigger nucleophilic attack on the oxirane ring. Instead, switch to Ethanol as the modifier to improve mass transfer.

  • Solubility Issues:

    • Symptom:[1][2][5][6][7][8][9][10] No peaks or noisy baseline.

    • Fix: The bis-CF3 group makes the molecule lipophilic, but the epoxide adds polarity. If the sample crashes out in 90:10 Hexane/IPA, dissolve the sample in 100% IPA and inject a smaller volume (1-2 µL).

  • Elution Order Reversal:

    • Warning: Changing from IPA to Ethanol can reverse the elution order of enantiomers on polysaccharide columns. Always re-validate peak identity with a known standard when changing mobile phase components.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Link

  • Sinha, S., et al. (2013). "Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods." Pharmaceutical Methods, 4(2), 56-63. Link

  • Lomsadze, K., et al. (2012).[5] "Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC." Chromatographia, 75, 839–845. Link

  • BenchChem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Link

Sources

Validation

Cost-benefit analysis of using 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane in synthesis

Content Type: Technical Comparison Guide Subject: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS: 850402-24-3 / Racemic: 125120-61-6) Application: Synthesis of Neurokinin-1 (NK1) Antagonists (Aprepitant, Rolapitant) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS: 850402-24-3 / Racemic: 125120-61-6) Application: Synthesis of Neurokinin-1 (NK1) Antagonists (Aprepitant, Rolapitant)

Executive Summary

The Verdict: For early-phase drug discovery and small-to-mid-scale generic manufacturing (<50 kg), direct usage of commercially sourced (R)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is the superior strategy. It offers the lowest step count and highest throughput, offsetting the high Bill of Materials (BOM) cost.

However, for multi-ton commercial manufacturing, the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide or the Biocatalytic Reduction of the corresponding acetophenone (bypassing the epoxide isolation) offers a significantly better cost-benefit ratio due to the high cost of the enantiopure starting material.

Quick Comparison Matrix:

FeatureDirect Chiral Epoxide (Buy)HKR Resolution (Make)Biocatalytic Route (Alternative)
Upfront Cost High (

$)
Low ($)Medium (

)
Labor/Time Low (Ready to use)High (Extra steps)Medium (Fermentation/Enzyme)
Scalability LinearLinear (Exotherm risk)High
Enantiomeric Excess >98% (Vendor dependent)>99% (Tunable)>99.9%
Waste (E-Factor) LowHigh (50% yield loss)Very Low
Chemical Context & Mechanism

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged pharmacophore in NK1 receptor antagonists, providing metabolic stability and lipophilicity required for blood-brain barrier penetration.

The epoxide function serves as the electrophilic "anchor" that establishes the critical ether linkage and the first stereocenter in the morpholine core of Aprepitant.

Mechanism of Action (Ring Opening): The primary utility of this epoxide is the regioselective ring-opening with a nucleophile (typically a benzylamine derivative or a morpholine precursor).

  • Regioselectivity: Attack occurs at the benzylic carbon (unusual for basic conditions) or the terminal carbon depending on Lewis acid activation.

  • Stereospecificity: The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the benzylic center. Therefore, the (R)-epoxide yields the (S)-ether linkage, or vice versa depending on priority rules of the nucleophile.

Comparative Analysis of Methodologies
Method A: Direct Asymmetric Ring Opening (The "Gold Standard" for Speed)

This method utilizes pre-purchased (R)-enantiomer.

  • Pros: Immediate engagement in the synthesis; no catalyst screening required; predictable impurity profile.

  • Cons: The chiral epoxide is 5-10x more expensive than the racemate.

  • Best For: Medicinal chemistry, GLP tox batch production.

Method B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

This method starts with the cheap racemic epoxide and uses a Co(salen) catalyst to selectively hydrolyze the unwanted enantiomer into a diol, leaving the desired epoxide intact.

  • Pros: Extremely high ee (>99%); robust on kilogram scale; removes the need for expensive chiral sourcing.

  • Cons: Maximum theoretical yield is 50% (unless a dynamic kinetic resolution is used, which is difficult here); generates stoichiometric diol waste.

  • Best For: Mid-scale manufacturing where raw material cost is a bottleneck.

Method C: Biocatalytic Reduction (The "Green" Competitor)

Instead of using the epoxide, the corresponding ketone (3,5-bis(trifluoromethyl)acetophenone) is reduced enzymatically to the chiral alcohol, which is then cyclized to the epoxide or coupled directly.

  • Pros: Highest atom economy; avoids toxic metal catalysts (Co, Cr).

  • Cons: Requires specialized fermentation equipment or expensive enzymes (ketoreductases).

  • Best For: Large-scale commercial manufacturing (Green Chemistry focus).

Data Visualization
Diagram 1: Strategic Decision Matrix

This flowchart guides the researcher on whether to buy the chiral epoxide, resolve the racemate, or use a bio-route based on scale and budget.

DecisionMatrix Start Start: Need (R)-Epoxide Moiety ScaleQ What is the Target Scale? Start->ScaleQ BudgetQ Is BOM Cost the Primary Constraint? ScaleQ->BudgetQ > 1 kg Buy Method A: BUY (R)-Epoxide (Fastest, High Cost) ScaleQ->Buy < 1 kg BudgetQ->Buy No (Speed is priority) HKR Method B: HKR Resolution (Low Cost, 50% Yield) BudgetQ->HKR Yes (Low Capex avail) Bio Method C: Biocatalysis (Green, High Capex) BudgetQ->Bio Yes (High Capex avail)

Caption: Decision tree for selecting the optimal sourcing strategy for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane.

Diagram 2: Comparative Reaction Pathways

Visualizing the chemical transformation differences between the routes.

ReactionPathways Racemic Racemic Epoxide (Cheap) HKR_Step Co-Salen HKR (Resolution) Racemic->HKR_Step Ketone Acetophenone (Precursor) Bio_Step KRED Enzyme (Reduction) Ketone->Bio_Step ChiralEpox (R)-Epoxide (>99% ee) HKR_Step->ChiralEpox 50% Yield Diol (S)-Diol Waste HKR_Step->Diol Waste Bio_Step->ChiralEpox Cyclization RingOpen Ring Opening (Nucleophilic Attack) Target Chiral Amino-Alcohol (Aprepitant Core) RingOpen->Target ChiralEpox->RingOpen + Benzylamine

Caption: Chemical flow comparing the HKR and Biocatalytic routes leading to the common chiral epoxide intermediate.

Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) of Racemic Epoxide

Use this protocol if you choose to manufacture the chiral epoxide from cheap racemic stock.

Reagents:

  • Racemic 2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 equiv)

  • (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)] (0.5 mol%)

  • Acetic acid (2.0 equiv relative to catalyst)

  • Water (0.55 equiv)

  • THF (Solvent)

Procedure:

  • Catalyst Activation: In a flask, dissolve the Co(salen) precursor in toluene. Add acetic acid and stir open to air for 1 hour to generate the active Co(III) species. Evaporate to dryness.

  • Reaction Setup: Dissolve the racemic epoxide and the activated catalyst in THF (1 M concentration).

  • Initiation: Cool to 0°C. Add water (0.55 equiv) dropwise. Caution: Exothermic.

  • Resolution: Allow to warm to room temperature and stir for 12–24 hours. Monitor by Chiral HPLC.

  • Workup: Partition between water and hexanes. The (S)-diol remains in the aqueous phase; the desired (R)-epoxide extracts into hexanes.

  • Purification: Distillation or flash chromatography (Silica, Hexanes/EtOAc) yields the chiral epoxide (>99% ee).

Protocol B: Regioselective Ring Opening (Downstream Application)

Standard protocol for converting the epoxide to the amino-alcohol intermediate.

Reagents:

  • (R)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Isopropanol (Solvent)

Procedure:

  • Charge reactor with (R)-epoxide and isopropanol.

  • Add benzylamine slowly at 20°C.

  • Heat to reflux (80°C) for 6 hours. Note: Regioselectivity is temperature dependent.

  • Cool to 0°C to crystallize the amino-alcohol product.

  • Filter and wash with cold heptane.

Safety & Stability (Self-Validating Systems)
  • Thermal Hazards: The epoxide ring contains significant strain energy (~25 kcal/mol). Ring-opening reactions, especially on scales >1kg, must be dosed-controlled (semi-batch) to prevent thermal runaway.

  • Catalyst Toxicity: The Co(salen) catalyst used in HKR is toxic. Ensure residual Cobalt levels are tested (ICP-MS) in the final API; limits are typically <10 ppm.

  • Grignard Precursors: If synthesizing the racemic epoxide from 3,5-bis(trifluoromethyl)bromobenzene, be aware that the corresponding Grignard reagent is known to be thermally unstable and potential shock-sensitive.

References
  • Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135. Link

  • Jacobsen, E. N. (2002). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Accounts of Chemical Research, 33(6), 421–431. Link

  • Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorph

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a fluorinated epoxide compound utilized in specialized research and development applic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, a fluorinated epoxide compound utilized in specialized research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The trifluoromethylphenyl moiety imparts unique chemical properties that necessitate careful handling and disposal considerations.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritant: Causes skin, eye, and respiratory system irritation.[1][2]

  • Halogenated Organic Compound: As a fluorinated compound, it is classified as a halogenated organic waste, requiring specific disposal protocols.[3]

  • Potential Reactivity: The epoxide ring can react with various nucleophiles. While specific reactivity data for this compound is limited, caution should be exercised.

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][2]

Safe Handling Practices:

  • Always handle this compound within a certified chemical fume hood to control vapor exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Ensure an eyewash station and safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the full complement of recommended PPE.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4] Do not use combustible materials like paper towels for initial containment.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.

Disposal Workflow for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

The proper disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane follows the established protocols for halogenated organic waste. The primary disposal method for such compounds is incineration at a licensed hazardous waste facility.[3][5]

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Collect Waste 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Segregate Segregate as Halogenated Organic Waste Collect->Segregate Container Use Designated, Labeled, Leak-Proof Container Segregate->Container Store Store in a Cool, Dry, Well-Ventilated Area Container->Store Incompatibles Away from Incompatible Materials (e.g., Strong Acids, Bases, Oxidizing Agents) Store->Incompatibles Transport Arrange for Pickup by Certified Hazardous Waste Contractor Incompatibles->Transport Incinerate High-Temperature Incineration (>1100°C if >1% halogenated) Transport->Incinerate

Caption: Disposal workflow for 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane.

Detailed Disposal Protocol:

  • Waste Segregation: This compound must be disposed of as a halogenated organic waste.[3] Do not mix it with non-halogenated organic waste streams.

  • Containerization:

    • Collect waste 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane and any contaminated materials (e.g., absorbent pads, gloves, wipes) in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste," and the full chemical name "2-[3,5-Bis(trifluoromethyl)phenyl]oxirane" must be written on the label.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent any potential reactions.[1][2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal contractor.

    • The primary and recommended disposal method is high-temperature incineration at a licensed facility.[5] For wastes containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.[6][7]

Regulatory Considerations

The disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is governed by federal and local regulations. While a specific EPA hazardous waste code for this compound is not explicitly listed, it may fall under the following categories depending on its characteristics and the process that generated the waste:

  • F-listed wastes (F001, F002): If used as a solvent and contains certain halogenated solvents.

  • K-listed wastes: If it is a specific waste from a particular industrial process (e.g., K021 for aqueous spent antimony catalyst waste from fluoromethane production).[8][9]

  • U- or P-listed wastes: If it is a discarded commercial chemical product.

  • Characteristic Wastes: It may also be classified as a hazardous waste based on its characteristics, such as toxicity (D-codes).[10][11]

It is the responsibility of the waste generator to properly classify the waste in accordance with EPA regulations (40 CFR Part 261) and any state or local requirements. Consultation with your institution's EHS department is strongly recommended to ensure accurate waste classification.

Chemical Incompatibilities

To prevent hazardous reactions, avoid storing or mixing 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze the polymerization or decomposition of the epoxide.[1][2]

  • Amines and Alcohols: Can react with the oxirane ring.[1][2]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane, thereby protecting themselves, their colleagues, and the environment.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Zero Waste Europe. (n.d.). Incineration. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • European Environmental Bureau. (n.d.). Basic principles of waste incineration. [Link]

  • CRC Industries. (2018). Safety Data Sheet: Heavy Duty Degreaser II. [Link]

  • 3M. (n.d.). Safety Data Sheet: 3M Structural Adhesive 9820 (Part B). [Link]

  • National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. [Link]

  • CPAchem Ltd. (2024). Safety data sheet. [Link]

  • Environmental Resource Center. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Hanwha TotalEnergies Petrochemical. (2022). Material Safety Data Sheet (MSDS). [Link]

  • Environmental Resource Center. (2018). Hazardous Waste Codes [40 CFR 261.33]. [Link]

  • ACT Team. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Environmental Resource Center. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Adinco. (n.d.). Chemical Resistance Chart. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Stormwater Best Management Practice, Spill Response and Prevention. [Link]

  • DipHex. (n.d.). Chemical Absorbents For Chemical Spills. [Link]

  • Cedre.fr. (n.d.). Chemical Response Guides. [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

  • CRC Laboratory Handbook. (n.d.). Chemical Compatibility Chart. [Link]

  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. [Link]

  • Nextchem. (n.d.). Specialty Chemicals Solutions. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
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2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
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